5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Description
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Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBJBSQBCVWFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. This heterocyclic scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors of various therapeutic targets. This document consolidates key data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug discovery efforts.
Core Chemical and Physical Properties
This compound is a bicyclic heterocyclic compound. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for pharmaceutical development.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Cl₂N₃ | PubChem[1], Abovchem[2] |
| Molecular Weight | 208.09 g/mol | PubChem[1], Sigma-Aldrich[3], Abovchem[2] |
| CAS Number | 157327-49-6 | PubChem[1], Sigma-Aldrich[3], Abovchem[2] |
| Appearance | White to off-white powder | Sigma-Aldrich[3] |
| Melting Point | 206-211 °C (decomposition) | Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[3] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Stability and Storage
This compound is a stable compound under recommended storage conditions. It should be stored in a well-sealed container at 2-8°C to prevent degradation.[3] For research purposes, it is typically handled as a solid powder.
Biological Activity and Therapeutic Potential
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a key pharmacophore in the design of various kinase inhibitors. Its rigid bicyclic structure provides a solid anchor for substituents to interact with the active sites of target proteins. Derivatives of this core have shown significant inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) and calcium/calmodulin-dependent protein kinase II (CaMKII), highlighting its potential in oncology, immunology, and cardiovascular diseases.
Inhibition of PI3Kδ
Derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been developed as potent and highly selective inhibitors of PI3Kδ. This kinase is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[4] Overactivation of this pathway is implicated in various B-cell malignancies.
The PI3Kδ signaling pathway is initiated by the activation of cell surface receptors, such as the B-cell receptor (BCR). This leads to the recruitment and activation of PI3Kδ, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to cellular responses such as cell growth, proliferation, and survival.
Caption: PI3Kδ signaling pathway and inhibition by a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative.
Inhibition of CaMKII
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has also been utilized to develop a novel class of potent and highly selective CaMKII inhibitors. CaMKII is a serine/threonine kinase that plays a critical role in various cellular processes, including synaptic plasticity, cardiac function, and gene expression. Dysregulation of CaMKII activity is associated with cardiovascular diseases and neurological disorders.
CaMKII is activated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), and the Ca²⁺/CaM complex then binds to and activates CaMKII. Activated CaMKII can autophosphorylate itself, leading to prolonged activity even after calcium levels have returned to baseline. Downstream targets of CaMKII include ion channels, transcription factors, and other signaling proteins, mediating a wide range of cellular responses.
Caption: CaMKII activation and signaling, with inhibition by a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its derivatives.
Determination of Physicochemical Properties
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a dihydrochloride salt, two equivalence points and two pKa values may be observed.
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
In Vitro Biological Assays
-
Reagent Preparation: Prepare the kinase reaction buffer, PI3Kδ enzyme, lipid substrate (e.g., PIP2), and ATP solutions according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of the test compound (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative) in DMSO and then dilute further in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, PI3Kδ enzyme, and lipid substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Calculate the percent inhibition of PI3Kδ activity for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kinase buffer, a specific CaMKII peptide substrate (e.g., autocamtide-2), [γ-³²P]ATP, and the test compound at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding purified recombinant CaMKII enzyme to the reaction mixture. Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Stopping the Reaction and Separation: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Determine the level of CaMKII inhibition for each compound concentration and calculate the IC₅₀ value.
-
Cell Seeding: Seed cancer cells (e.g., a B-cell lymphoma line for a PI3Kδ inhibitor) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion
This compound represents a valuable scaffold in modern drug discovery. Its favorable chemical properties and synthetic tractability have enabled the development of potent and selective inhibitors for key therapeutic targets. This guide provides a foundational understanding of its basic properties, biological relevance, and associated experimental methodologies, serving as a resource for researchers aiming to leverage this promising chemical entity in their drug development programs. Further investigation into the quantitative physicochemical properties, such as pKa and aqueous solubility, will be beneficial for optimizing the pharmaceutical profiles of future drug candidates based on this scaffold.
References
- 1. [PDF] Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective | Semantic Scholar [semanticscholar.org]
- 2. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold is a bicyclic heterocyclic system of significant interest in medicinal chemistry.[1] This privileged structure, which features a partially saturated pyridine ring fused to a pyrimidine, serves as a versatile framework for the design and synthesis of a diverse array of biologically active molecules.[1] Its inherent structural features allow for three-dimensional diversity, making it an ideal starting point for developing potent and selective inhibitors of various enzymes and receptors. This guide provides a comprehensive overview of the THPP scaffold, including its synthesis, key therapeutic applications, and the biological activities of its derivatives, with a focus on quantitative data and detailed experimental methodologies.
Synthetic Strategies
The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core and its derivatives can be achieved through various multi-step reaction sequences. A common approach involves the initial construction of a substituted piperidin-4-one, followed by cyclization reactions to form the fused pyrimidine ring.
General Synthetic Protocol
A representative synthetic route to a 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine, a related scaffold, provides insight into the general steps that can be adapted for THPP synthesis.[2]
-
N-Alkylation of Piperidin-4-one: The synthesis often commences with the nucleophilic substitution reaction between piperidin-4-one and a suitable alkylating agent (e.g., benzyl chloride or 4-(chloromethyl)pyridine) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C).[2]
-
Gewald Reaction: The resulting N-substituted piperidin-4-one can then undergo a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine in refluxing ethanol. This step constructs the fused thiophene ring, which can be analogous to the pyridine ring formation in other THPP syntheses.[2]
-
Pyrimidine Ring Formation: The subsequent cyclization to form the pyrimidine ring is typically achieved by reacting the intermediate with formamidine acetate in DMF at 100 °C.[2]
-
Chlorination: The carbonyl group on the pyrimidine ring can be converted to a chlorine atom using a chlorinating agent like phosphoryl chloride (POCl3) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 50 °C. This chloro-substituted intermediate is a key precursor for introducing further diversity through nucleophilic substitution reactions.[2]
Therapeutic Applications and Biological Activities
The versatility of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas, most notably in oncology and inflammatory diseases.[1][3] Derivatives of this core have been shown to inhibit various protein kinases, enzymes involved in DNA synthesis, and other critical cellular targets.[1]
Kinase Inhibition
The THPP scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.
Several THPP derivatives have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle. For instance, the pyrido[2,3-d]pyrimidine derivative PD-0332991 is a highly specific inhibitor of CDK4 and CDK6.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 7x | CDK4 | 3.87 | - | |
| PD-0332991 | CDK4 | 5.36 | - | |
| PD-0332991 | CDK4 | 11 | - | |
| PD-0332991 | CDK6 | 15 | - |
Chemical optimization of the THPP scaffold has led to the identification of potent and highly selective PI3Kδ inhibitors.[3] Compound 11f from one such study demonstrated desirable drug-like properties and in vivo efficacy in an antibody production model, suggesting its potential for treating autoimmune diseases and leukocyte malignancies.[3]
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| 11f | 2.8 | >10000 | 148 | 136 | [3] |
Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as inhibitors of extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway.[1][4] Inhibition of ERK2 can modulate cellular processes like proliferation and differentiation.[1]
| Compound | ERK2 IC50 (nM) | Cell Proliferation (HepG2) IC50 (nM) | Reference |
| Representative Compound | Potent | Potent | [4] |
A series of 4-arylamino-6/7-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines have been synthesized and evaluated as potential anti-proliferative agents and EGFR kinase inhibitors.[5] Several compounds showed strong EGFR potency with IC50 values in the nanomolar range and also exhibited inhibitory activity against the Gefitinib-resistant H1975 cancer cell line.[5]
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | H1975 Cell IC50 (µM) | Reference |
| 13b | ≤ 18 | >1000 | 0.04 | [5] |
| 13g | ≤ 18 | 130 | 0.23 | [5] |
| 13n | ≤ 18 | 240 | 0.03 | [5] |
| 13o | ≤ 18 | 39 | 0.04 | [5] |
| 13p | ≤ 18 | 56 | 0.03 | [5] |
| 13r | ≤ 18 | 50 | 0.04 | [5] |
| 13s | ≤ 18 | 45 | 0.03 | [5] |
The THPP scaffold has also been utilized to develop inhibitors for other kinases, including:
-
CaMKII: A novel series of THPPs containing a substituted phenyl sulfonamide moiety were found to be potent and highly selective inhibitors of Calcium/calmodulin-dependent protein kinase II (CaMKII).[6]
-
KRAS-G12D: Tetrahydropyrido[4,3-d]pyrimidine derivatives have been designed as inhibitors of the KRAS-G12D mutation, a driver in many cancers.[7][8] Compound 10c showed selective anti-proliferative activity in Panc1 cells (KRAS-G12D mutant) with an IC50 of 1.40 µM.[7][8]
Dihydrofolate Reductase (DHFR) Inhibition
Derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been identified as competitive inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and DNA synthesis.[1] This makes them promising candidates for antimicrobial agents, with activity against organisms like Pneumocystis carinii and Toxoplasma gondii.[1]
Human Topoisomerase II Inhibition
Recently, the tetrahydropyrido[4,3-d]pyrimidine heterocycle has been explored as a scaffold for human topoisomerase II (topoII) inhibitors, a validated target for cancer treatment.[9] Compound 24 (ARN21929) from this series showed good in vitro potency with an IC50 of 4.5 ± 1.0 µM, along with excellent solubility and metabolic stability.[9]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key assays used in the evaluation of THPP derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and the test compound.
-
Procedure:
-
The test compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
The kinase, substrate, and test compound are incubated together in a microplate well.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (e.g., MTT or CCK-8 Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability and the ability to introduce diverse substituents have enabled the development of a wide range of potent and selective inhibitors for various therapeutic targets. The extensive research into THPP derivatives, particularly in the realm of kinase inhibition, continues to yield promising drug candidates for the treatment of cancer and other diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this versatile and promising scaffold. Further exploration of the chemical space around the THPP core is likely to uncover novel therapeutics with improved efficacy and safety profiles.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs | MDPI [mdpi.com]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrahydropyridopyrimidine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridopyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of the tetrahydropyridopyrimidine core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
The tetrahydropyridopyrimidine scaffold has emerged as a promising framework for the development of novel anticancer agents, particularly as kinase inhibitors. Derivatives have shown significant efficacy in targeting key signaling pathways implicated in tumor growth and proliferation.
KRAS-G12C Inhibition
A notable application of the tetrahydropyridopyrimidine core is in the development of irreversible covalent inhibitors of KRAS-G12C, a prevalent oncogenic mutation.[1][2][3] These inhibitors target the mutated cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling pathways crucial for cancer cell survival, such as the MAPK and PI3K pathways.[1][3]
| Compound | Assay | Measurement | Value | Reference |
| 4 | KRAS-G12C Protein Modification | % Modification (3h/5µM) | 13% | [1][3] |
| 4 | H358 Cell Assay (pERK) | IC50 | > 16 µM | [1][3] |
| 8 | KRAS-G12C Protein Modification | % Modification (3h/5µM) | 99% | [1] |
| 8 | H358 Cell Assay (pERK) | IC50 | 7.6 µM | [1] |
| 10 | KRAS-G12C Protein Modification | % Modification (15min/3µM) | 88% | [3] |
| 10 | H358 Cell Assay (pERK) | IC50 | 0.2 µM | [3] |
| 11 | KRAS-G12C Protein Modification | % Modification (15min/3µM) | 97% | [3] |
| 11 | H358 Cell Assay (pERK) | IC50 | 0.1 µM | [3] |
| 12 | H358 Cell Assay (pERK) | IC50 | 0.08 µM | [3] |
| 13 | H358 Cell Assay (pERK) | IC50 | 70 nM | [1][3] |
KRAS-G12C Protein Modification Assay: [1]
-
Incubate the test compound at a specified concentration and time with KRAS-G12C lite protein.
-
Analyze the protein sample using mass spectrometry to determine the percentage of protein modification by the compound.
H358 Cell Assay (pERK Inhibition): [1][3]
-
Culture H358 cells, which are driven by the KRAS-G12C mutation.
-
Treat the cells with varying concentrations of the test compound.
-
Lyse the cells and perform an immunoassay (e.g., ELISA or Western blot) to measure the levels of phosphorylated ERK (pERK).
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of ERK phosphorylation.
EGFR and CDK Inhibition
The tetrahydropyridopyrimidine scaffold has also been utilized to develop inhibitors of other critical cancer-related kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[4][5][6][7][8][9][10][11][12][13][14] Pyrido[4,3-d]pyrimidine derivatives have been synthesized and shown to possess potent anti-proliferative activities by inhibiting EGFR and HER2 kinases.[8] Additionally, pyrazolo[3,4-b]pyridine compounds, which can be considered derivatives of the broader pyridopyrimidine class, have demonstrated inhibitory activity against CDK2 and CDK9.[7]
| Compound | Target | Cell Line | Measurement | Value | Reference |
| 11 | EGFR | HCC827 | Antiproliferative Activity | Enhanced by >3 orders of magnitude vs. hit | [4] |
| 19 | EGFR | HCC827 | Antiproliferative Activity | Enhanced by >3 orders of magnitude vs. hit | [4] |
| 13b | EGFR | - | IC50 | ≤ 18 nM | [8] |
| 13g | EGFR | - | IC50 | ≤ 18 nM | [8] |
| 13n | EGFR | - | IC50 | ≤ 18 nM | [8] |
| 13o | EGFR | - | IC50 | ≤ 18 nM | [8] |
| 13p | EGFR | - | IC50 | ≤ 18 nM | [8] |
| 13r | EGFR | - | IC50 | ≤ 18 nM | [8] |
| 13s | EGFR | - | IC50 | ≤ 18 nM | [8] |
| 2e | CDK2 | - | IC50 | 0.36 µM | [7] |
| 2e | CDK9 | - | IC50 | 1.8 µM | [7] |
| 2k | CDK2 | - | IC50 | - | [7] |
| 2k | CDK9 | - | IC50 | - (265-fold selective for CDK2) | [7] |
| 15 | CDK2/cyclin A2 | - | IC50 | 0.061 ± 0.003 µM | [14] |
Antimicrobial Activity
Derivatives of the tetrahydropyrimidine core have demonstrated notable antibacterial and antifungal properties.[15][16][17] These compounds have been synthesized and evaluated against a range of microbial strains, showing potential for the development of new anti-infective agents.
| Compound | Microorganism | Measurement | Value (mg/mL) | Reference |
| 4e | Trichophyton mentagrophytes | MIC | 0.20 | [18] |
| 4f | Trichophyton mentagrophytes | MIC | 0.20 | [18] |
| 4k | Trichophyton mentagrophytes | MIC | 0.20 | [18] |
| 4a, 4b, 4d | Various Bacteria | MIC Range | 0.20 - 3.25 | [18] |
| 4e, 4f, 4k | Various Fungi | MIC Range | 0.20 - 3.25 | [18] |
| 8 | Various Bacteria | - | Good to significant activity | [15] |
| 10 | Various Bacteria | - | Good to significant activity | [15] |
Minimal Inhibitory Concentration (MIC) Determination (Broth Dilution Method): [18]
-
Prepare a series of dilutions of the test compound in a liquid growth medium.
-
Inoculate each dilution with a standardized suspension of the target microorganism.
-
Incubate the cultures under appropriate conditions (e.g., temperature, time).
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity
The tetrahydropyridopyrimidine scaffold has also been explored for its anti-inflammatory potential.[19][20][21][22][23][24][25] Certain pyrimidine derivatives have been shown to act as selective COX-2 inhibitors, which is a key target in anti-inflammatory drug development.[19][21] Additionally, some derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-alpha.[24]
| Compound | Target/Assay | Measurement | Value | Reference |
| L1 | COX-2 Inhibition | - | High selectivity | [21] |
| L2 | COX-2 Inhibition | - | High selectivity | [21] |
| 17 | LPS-induced TNFα production (in vitro) | IC50 | 1.86 µM | [24] |
| 17 | LPS-induced TNFα production (in vivo) | ID50 | 5.98 mg/kg | [24] |
LPS-Induced TNFα Production in Human Whole Blood: [24]
-
Collect human whole blood samples.
-
Treat the blood samples with various concentrations of the test compound.
-
Stimulate the production of TNFα by adding lipopolysaccharide (LPS).
-
Incubate the samples for a specified period.
-
Measure the concentration of TNFα in the plasma using an appropriate immunoassay (e.g., ELISA).
-
Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of TNFα production.
Conclusion
The tetrahydropyridopyrimidine core represents a versatile and valuable scaffold in modern drug discovery. Its synthetic tractability and the ability to modulate its biological activity through structural modifications have led to the identification of potent inhibitors for a range of therapeutic targets. The compelling preclinical data, particularly in the areas of oncology, infectious diseases, and inflammation, underscore the significant potential of this core structure for the development of next-generation therapeutics. Further exploration and optimization of tetrahydropyridopyrimidine derivatives are warranted to translate these promising findings into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Discovery of novel CDK inhibitors via scaffold hopping from CAN508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emergentresearch.org [emergentresearch.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Buzmakova | Drug development & registration [pharmjournal.ru]
- 24. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis pathways for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, a crucial scaffold in medicinal chemistry. This document provides a comprehensive overview of the synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers in the development of novel therapeutics.
Introduction
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a significant pharmacophore found in a variety of biologically active compounds. Its derivatives have shown potential as inhibitors of various kinases and other enzymes, making this scaffold a key target in drug discovery programs. This guide outlines the primary synthetic routes to the unsubstituted parent compound and its subsequent conversion to the stable hydrochloride salt, providing a foundational methodology for further derivatization and structure-activity relationship (SAR) studies.
Core Synthesis Pathways
The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is most effectively achieved through a multi-step sequence starting from readily available piperidine derivatives. The key strategies involve the construction of the fused pyrimidine ring onto the piperidine scaffold.
Pathway 1: Cyclocondensation from N-Boc-4-piperidone
One of the most common and versatile methods for the synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold commences with N-Boc-4-piperidone. This pathway involves the formation of an enamine intermediate, followed by cyclization with a suitable reagent to form the pyrimidine ring.
Experimental Protocol: Pathway 1
Step 1: Synthesis of tert-butyl 4-(dimethylaminomethylene)-piperidine-1-carboxylate (Enamine Intermediate)
-
To a solution of N-Boc-4-piperidone (1 equivalent) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMF-DMA, yielding the crude enamine intermediate which is often used in the next step without further purification.
Step 2: Synthesis of tert-butyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate (Boc-protected THP)
-
Dissolve the crude enamine intermediate (1 equivalent) and formamidine acetate (1.5 equivalents) in ethanol.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the Boc-protected product.
Step 3: Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine (THP Free Base)
-
Dissolve the Boc-protected tetrahydropyrido[4,3-d]pyrimidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure. If an HCl salt is formed directly, it can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., DCM or ethyl acetate) to yield the free base.
Step 4: Synthesis of this compound (THP HCl)
-
Dissolve the free base of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in a minimal amount of a suitable solvent like ethanol or diethyl ether.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., ethanolic HCl or ethereal HCl) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.
Quantitative Data (Representative)
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Enamine Intermediate | N-Boc-4-piperidone | DMF-DMA | Toluene | 5 | ~95 (crude) |
| 2 | Boc-protected THP | Enamine Intermediate | Formamidine acetate | Ethanol | 10 | 75-85 |
| 3 | THP Free Base | Boc-protected THP | 4M HCl in Dioxane | Dioxane | 3 | >90 |
| 4 | THP HCl | THP Free Base | Ethanolic HCl | Ethanol | 1 | >95 |
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
This guide provides a robust and reproducible methodology for the synthesis of this compound. The outlined pathway, starting from N-Boc-4-piperidone, offers a reliable route to this valuable heterocyclic scaffold, enabling further exploration and development of novel drug candidates. The provided experimental details and quantitative data serve as a practical resource for researchers in the field of medicinal chemistry and drug development.
An In-depth Technical Guide on the Core Mechanisms of Action of Tetrahydropyridopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse mechanisms of action exhibited by tetrahydropyridopyrimidine derivatives, a versatile scaffold in modern drug discovery. The inherent structural features of this heterocyclic system allow for interaction with a wide range of biological targets, leading to significant therapeutic potential in oncology, metabolic disorders, and infectious diseases. This document outlines the core molecular interactions, impacted signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Irreversible Covalent Inhibition of KRAS-G12C
A prominent mechanism of action for a class of tetrahydropyridopyrimidine derivatives is the irreversible covalent inhibition of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with the G12C mutation. This mutation is a key driver in several aggressive cancers. These inhibitors are designed to specifically target the mutant cysteine residue at position 12, which is unique to the cancer cells, thereby sparing the wild-type protein and reducing toxicity.
Tetrahydropyridopyrimidine-based KRAS-G12C inhibitors possess an electrophilic "warhead," such as an acrylamide group. These compounds bind non-covalently to a pocket on the KRAS-G12C protein, and then the acrylamide moiety forms a covalent bond with the thiol group of the cysteine-12 residue.[1][2][3] This irreversible binding locks the KRAS protein in its inactive, GDP-bound state, preventing it from activating downstream signaling pathways.[1][2]
By inhibiting KRAS-G12C, these derivatives effectively block two major downstream oncogenic signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[1][3][4] The MAPK pathway is crucial for gene expression, cellular growth, and survival, while the PI3K pathway regulates cell growth, cell-cycle entry, survival, and metabolism.[1][3] Suppression of ERK phosphorylation is a key indicator of the inhibition of the MAPK pathway.[1][3]
| Compound | Target | Assay | IC50 / EC50 | Reference |
| Compound 8 | KRAS-G12C | H358 cell pERK inhibition | 7.6 µM | [1] |
| Compound 13 | KRAS-G12C | H358 cell pERK inhibition | 70 nM | [1][3] |
Protein Modification Assay:
-
Incubation: Recombinant KRAS-G12C protein is incubated with the tetrahydropyridopyrimidine compound at a specific concentration (e.g., 5 µM) for a defined period (e.g., 3 hours).
-
Analysis: The reaction mixture is analyzed by mass spectrometry (MS) to determine the percentage of the protein that has formed an adduct with the compound.
-
Quantification: The percentage of modified protein is compared to a control (protein incubated without the compound) to calculate the percent of control (POC) value, indicating the extent of covalent modification.[1][3]
Cell-Based ERK Phosphorylation Assay:
-
Cell Culture: A KRAS-G12C mutant cell line (e.g., H358) is cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the tetrahydropyridopyrimidine derivative for a specified time.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Detection: The levels of phosphorylated ERK (pERK) and total ERK are measured using an immunoassay (e.g., ELISA or Western blot).
-
Analysis: The ratio of pERK to total ERK is calculated, and the IC50 value (the concentration at which 50% of ERK phosphorylation is inhibited) is determined.[1][3]
Dual GPR119 Agonism and DPP-4 Inhibition
In the context of metabolic diseases, certain tetrahydropyridopyrimidine derivatives have been designed as dual modulators, acting as both agonists for the G-protein coupled receptor 119 (GPR119) and inhibitors of dipeptidyl peptidase-4 (DPP-4). This dual-action mechanism offers a synergistic approach to improving glucose homeostasis for the treatment of type 2 diabetes.
-
GPR119 Agonism: These derivatives bind to and activate GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. GPR119 activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells.
-
DPP-4 Inhibition: The same compounds also inhibit the enzyme DPP-4, which is responsible for the rapid degradation of incretin hormones like GLP-1. By inhibiting DPP-4, these derivatives prolong the action of endogenous GLP-1, further enhancing insulin secretion and suppressing glucagon release.
The hypoglycemic effect is achieved through the modulation of two distinct but complementary pathways. GPR119 agonism directly stimulates the cAMP signaling pathway in pancreatic and intestinal cells. DPP-4 inhibition enhances the signaling of the GLP-1 receptor, which also couples to the cAMP pathway, leading to a more sustained and potent glucose-lowering effect.
| Compound | Target | Assay | EC50 / Inhibition | Reference |
| Compound 51 | GPR119 | Agonist Activity | 8.7 nM (EC50) | [5] |
| Compound 51 | DPP-4 | Inhibition Assay | 74.5% at 10 µM | [5] |
GPR119 Agonist Activity Assay (cAMP Measurement):
-
Cell Line: Use a cell line stably expressing human GPR119 (e.g., CHO cells).
-
Treatment: Incubate the cells with various concentrations of the test compound.
-
cAMP Measurement: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 value.
DPP-4 Inhibition Assay:
-
Enzyme and Substrate: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are used.
-
Reaction: The enzyme, substrate, and various concentrations of the inhibitor are mixed in a buffer solution.
-
Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.
-
Analysis: The rate of reaction is calculated, and the percentage of inhibition at each compound concentration is determined to calculate the IC50 value.
Other Mechanisms of Action
The versatility of the tetrahydropyridopyrimidine scaffold has led to its exploration against other biological targets.
-
Anti-leishmanial Activity: Some derivatives have shown potent activity against Leishmania major by targeting the enzyme pteridine reductase 1 (PTR1).[6] This enzyme is crucial for the parasite's survival, and its inhibition disrupts the folate salvage pathway. Docking studies suggest these compounds fit well within the active site of the PTR1 enzyme.[6]
-
LIM Kinase (LIMK) Inhibition: Novel tetrahydropyridine pyrrolopyrimidine derivatives have been developed as inhibitors of LIM kinases (LIMK1 and LIMK2).[7] These kinases are key regulators of actin cytoskeleton dynamics through their phosphorylation of cofilin. Inhibition of LIMK affects cell migration and has potential applications in cancer therapy.[7]
-
Anti-inflammatory Activity: Certain derivatives have been synthesized and evaluated as anti-inflammatory agents.[8][9] Their mechanism involves the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]
This guide highlights the significant polypharmacology of tetrahydropyridopyrimidine derivatives. The ability to modify the core structure allows for the fine-tuning of activity against a diverse array of targets, making this scaffold a valuable asset in the development of novel therapeutics for a wide range of diseases. Future research will undoubtedly uncover additional mechanisms and applications for this privileged chemical structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Signaling Pathway Alterations and Potential Targeted Therapies for Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of tetrahydropyridopyrimidine derivatives as dual GPR119 and DPP-4 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride: A Technical Guide
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of bioactive compounds. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating inhibitory activity against various key biological targets implicated in cancer, inflammation, and metabolic disorders. This technical guide provides an in-depth overview of the potential therapeutic targets for compounds based on this scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Key Therapeutic Targets and Quantitative Data
The versatility of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold allows for the design of potent and selective inhibitors for a variety of protein targets. The following tables summarize the key targets identified in the literature and the corresponding inhibitory activities of derivative compounds.
Table 1: Anticancer Targets
| Target | Compound | Cell Line / Assay | IC50 | Reference |
| KRAS-G12D | Compound 10k | GTPase activity assay | 0.009 µM | [1][2][3] |
| KRAS-G12D | Compound 10c | Panc1 (pancreatic cancer) | 1.40 µM | [1][2][3] |
| PI3Kδ | Compound 11f | Cellular assay | 3 nM | [4] |
| CaMKII | Phenyl sulfonamide-THPP analogs | Enzymatic assay | 1–10 nM | [4] |
| VCP/p97 | Compound V12 & V13 | Enzymatic assay | More potent than CB-5339 | [5] |
| Hsp90 | Compound 73 | HCT116 xenograft model | Potent antitumor effect | [6] |
| HeLa Cells | Compound 4k | Cytotoxicity assay | 43.63 µM | [7] |
| HeLa Cells | Compound 4b | Cytotoxicity assay | 52.59 µM | [7] |
| K562 Cells | Compound 4k | Cytotoxicity assay | 39.11 µM | [7] |
| MDA-MB-231 Cells | Compound 4k | Cytotoxicity assay | 74.12 µM | [7] |
Table 2: Other Therapeutic Targets
| Target | Compound | Assay | IC50 | Reference |
| Dihydrofolate Reductase (DHFR) | THPP Derivatives | Enzymatic assay | - | [4] |
| α-glucosidase | Compound 4g | Enzymatic assay | 191.80 µM | [7] |
| Extracellular signal-regulated kinase 2 (ERK2) | THPP Derivatives | - | - | [4] |
Signaling Pathways and Mechanisms of Action
Derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exert their therapeutic effects by modulating critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for these compounds.
Caption: Inhibition of the KRAS signaling pathway by a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The identification and characterization of the therapeutic potential of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives rely on a variety of standardized experimental protocols.
Cell Proliferation Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[2][3]
Methodology:
-
Cell Seeding: Cancer cells (e.g., Panc1, HCT116, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 72 hours).
-
CCK-8 Reagent Addition: Following incubation, Cell Counting Kit-8 (CCK-8) reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
GTPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of GTPases like KRAS.[2][3]
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing the purified GTPase enzyme (e.g., KRAS-G12D), GTP, and a phosphate-binding protein is prepared.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of GTP and incubated at a specific temperature to allow for GTP hydrolysis.
-
Detection: The amount of inorganic phosphate released is quantified using a detection reagent that produces a fluorescent or colorimetric signal.
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Molecular Docking
Computational molecular docking is employed to predict the binding mode of a compound to its target protein and to elucidate the key interactions responsible for its inhibitory activity.[2][3]
Methodology:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB), and the 3D structure of the ligand (the compound) is generated and optimized.
-
Binding Site Definition: The active site or binding pocket of the protein is defined.
-
Docking Simulation: A docking algorithm is used to systematically sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.
Caption: A simplified workflow for molecular docking studies.
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride scaffold represents a highly promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and selective activity against a range of clinically relevant targets in oncology and other disease areas. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further explore the therapeutic potential of this important chemical class. Continued structure-activity relationship studies and preclinical evaluations are warranted to advance lead compounds toward clinical development.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 5. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [mdpi.com]
Structural Analogs of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthetic Strategies, Biological Activities, and Mechanisms of Action of a Privileged Scaffold in Medicinal Chemistry.
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a versatile framework for the development of potent and selective inhibitors of various biological targets implicated in a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the structural analogs of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, detailing their synthesis, biological activities, and underlying mechanisms of action. The information presented is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Synthetic Methodologies
The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core and its analogs typically involves multi-step reaction sequences. A common strategy employs cyclocondensation reactions starting from substituted piperidin-4-one derivatives.
One illustrative synthetic approach involves the initial reaction of a substituted piperidin-4-one with reagents like ethyl cyanoacetate and sulfur in a Gewald reaction to form a tetrahydropyridothieno[2,3-c]pyridine intermediate.[1] Subsequent cyclization with formamidine acetate yields the 7-substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine skeleton.[1] Further modifications, such as chlorination of the carbonyl group followed by nucleophilic substitution, allow for the introduction of diverse functionalities to explore the structure-activity relationship (SAR).[1]
Another general strategy involves the use of 2-amino-3-cyanopyridine derivatives which can be cyclized with various reagents to construct the pyrimidine ring. For instance, a mixture of a suitable pyridine derivative with chloroformamidine hydrochloride and dimethyl sulfone can be heated to yield the 2-amino-pyrido[3,4-d]pyrimidine core.[2] Palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions can then be employed to introduce substituents at various positions of the scaffold.[2]
Biological Activities and Therapeutic Targets
Structural analogs of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, primarily as inhibitors of key enzymes involved in cellular signaling and proliferation.
Anticancer Activity
A significant body of research has focused on the development of these analogs as anticancer agents. They have been shown to target several critical proteins in cancer progression.
2.1.1. Kinase Inhibition:
Many analogs have been identified as potent inhibitors of various protein kinases. For example, derivatives of the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have been developed as selective inhibitors of Axl receptor tyrosine kinase, a member of the TAM (Tyro3-Axl-Mer) family.[3] Additionally, compounds with a pyrido[2,3-d]pyrimidine core have shown potent inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[4] The pyrido[2,3-d]pyrimidin-7-one scaffold is a known privileged structure for inhibiting ATP-dependent kinases and has been successfully utilized to develop potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[5]
Table 1: In Vitro Kinase Inhibitory Activity of Selected Tetrahydropyrido[4,3-d]pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 4 | PIM-1 | 11.4 | [4] |
| Compound 10 | PIM-1 | 17.2 | [4] |
| Staurosporine | PIM-1 | 16.7 | [4] |
| Compound 8a | EGFR | 18.0 | [5] |
| Compound 9a | EGFR | 24.2 | [5] |
| Compound 9a | ATX | 29.1 | [5] |
| Compound 10k | KRAS-G12D | 9 | [1][6] |
2.1.2. Topoisomerase II Inhibition:
Recent studies have identified the tetrahydropyrido[4,3-d]pyrimidine heterocycle as a new scaffold for the development of human topoisomerase II (topoII) inhibitors.[7] TopoII is a crucial enzyme for resolving DNA topological problems during replication and transcription, making it a validated target for cancer therapy.[8][9] Compound 24 (ARN21929) from this class demonstrated good in vitro potency with an IC50 of 4.5 ± 1.0 µM.[7]
2.1.3. Inhibition of KRAS Mutants:
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core has been utilized to design inhibitors of the oncogenic KRAS-G12D mutant.[1][6] One such derivative, compound 10k , exhibited potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM.[1][6] Another series of tetrahydropyridopyrimidines has been identified as irreversible covalent inhibitors of KRAS-G12C.[10]
2.1.4. Anti-angiogenic Activity:
Derivatives of the tetrahydropyridothienopyrimidine scaffold have been evaluated for their anti-angiogenic properties.[7] Molecular docking studies suggest that these compounds can bind to the catalytic site of VEGFR-2, a key receptor tyrosine kinase in angiogenesis.[7]
Table 2: Cytotoxic Activity of Selected Tetrahydropyrido[4,3-d]pyrimidine Analogs Against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 10c | Panc1 (KRAS-G12D) | 1.40 | [1][6] |
| Compound 10c | HCT116 (KRAS-G13D) | 5.13 | [1] |
| Compound 10c | A549 (Wild-type KRAS) | 6.88 | [1] |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | [4] |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 | [4] |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 | [4] |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 | [4] |
| Compound 11n | MCF-7 (Breast Cancer) | 2.67 | [7] |
| Compound 11n | SW-480 (Colon Cancer) | 6.84 | [7] |
| Compound 11n | HEPG-2 (Liver Cancer) | 7.20 | [7] |
| Compound 11n | HUVEC (Endothelial Cells) | 2.09 | [7] |
| Compound 21 (3-fluoro analog) | MCF-7 (Breast Cancer) | Not specified (60.77% growth inhibition) | [2] |
| Compound 21 (3-fluoro analog) | MDA-MB-468 (Breast Cancer) | Not specified (71.42% growth inhibition) | [2] |
| Compound 9k | A549 (Lung Cancer) | 2.14 | [11] |
| Compound 13f | A549 (Lung Cancer) | 1.98 | [11] |
| Compound 9k | HCT-116 (Colon Cancer) | 3.59 | [11] |
| Compound 13f | HCT-116 (Colon Cancer) | 2.78 | [11] |
Antifolate Activity
2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[12] These compounds have shown activity against DHFR from Pneumocystis carinii and Toxoplasma gondii, suggesting their potential as anti-infective agents.[12]
Experimental Protocols
General Synthesis of 7-Substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines[1]
-
Synthesis of 7-Substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one: A solution of the appropriate ethyl 2-amino-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (15 mmol) in DMF (25 mL) is stirred at 100 °C. Formamidine acetate (120 mmol) is added over 30 minutes, and the mixture is heated for an additional 16 hours. The reaction mixture is then poured into iced water, and the resulting precipitate is collected by filtration.
-
Synthesis of 7-Substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine: To a mixture of the product from the previous step (10 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (12 mmol) under an ice bath, phosphoryl chloride (POCl3) (8 mL) is added dropwise. The reaction mixture is then warmed to 70 °C and stirred for 7 hours. After completion, the mixture is neutralized with a saturated solution of NaHCO3.
In Vitro Cytotoxicity Assay (MTT Assay)[7]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, SW480, PC-3, HEPG-2) and HUVEC cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Sorafenib) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curves.
In Vitro Kinase Assay[13]
-
Reaction Mixture Preparation: Recombinant kinase (e.g., PIM-1) and a substrate are mixed in a kinase buffer.
-
Initiation of Reaction: The kinase reaction is initiated by adding an ATP/MgCl2 solution to a final concentration of 10 mM MgCl2 and 100 µM ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a defined period.
-
Termination of Reaction: The reaction is terminated by adding a stop solution, such as a protein loading dye, followed by heat inactivation.
-
Analysis: The samples are analyzed by methods such as SDS-PAGE followed by Coomassie staining or Western blotting to detect the phosphorylated substrate. The inhibitory effect of the test compounds is determined by measuring the reduction in substrate phosphorylation.
Signaling Pathways and Mechanisms of Action
The biological effects of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs are mediated through their interaction with specific signaling pathways.
KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in cells.[13] In its active GTP-bound state, KRAS activates downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[14] Mutations in the KRAS gene, such as G12C or G12D, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[14][15] Inhibitors based on the tetrahydropyrido[4,3-d]pyrimidine scaffold can target these mutant KRAS proteins, blocking their downstream signaling.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[16][17] Binding of its ligand, VEGF-A, to VEGFR-2 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[18] This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[18] Tetrahydropyrido[4,3-d]pyrimidine analogs that inhibit VEGFR-2 can block these processes, thereby preventing tumor angiogenesis.
CDK4/6-Mediated Cell Cycle Progression
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[19] In response to mitogenic signals, cyclin D binds to and activates CDK4/6.[20] The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[20] E2F then promotes the transcription of genes required for DNA synthesis, driving the cell into the S phase.[21] Inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold can selectively block the kinase activity of CDK4/6, leading to G1 cell cycle arrest and preventing cancer cell proliferation.[5]
Topoisomerase II Mechanism of Action
Topoisomerase II enzymes resolve DNA topological challenges by creating a transient double-strand break in one DNA duplex (the G-segment), passing another duplex (the T-segment) through the break, and then religating the G-segment.[22] This process is essential for DNA replication, transcription, and chromosome segregation.[8] Topoisomerase II poisons, a class of anticancer drugs, stabilize the covalent complex between the enzyme and the cleaved DNA, preventing the religation step.[23] This leads to the accumulation of DNA double-strand breaks, which triggers apoptosis and cell death.[9] Tetrahydropyrido[4,3-d]pyrimidine analogs that act as TopoII inhibitors likely function through a similar poisoning mechanism.
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold and its structural analogs represent a highly promising class of compounds in drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, and their rigid framework provides a solid foundation for designing potent and selective inhibitors against a variety of therapeutically relevant targets. The extensive research into their anticancer properties, particularly as kinase and topoisomerase II inhibitors, highlights their potential for the development of novel oncology therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs will be crucial in translating their preclinical promise into clinical candidates. This guide provides a foundational understanding for researchers aiming to leverage this privileged scaffold in their drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of action of DNA topoisomerase inhibitors | Semantic Scholar [semanticscholar.org]
The Tetrahydropyridopyrimidine Scaffold: A Versatile Core for Novel Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of kinase inhibitors. These targeted therapies have demonstrated remarkable efficacy by disrupting aberrant signaling pathways that drive disease progression. Within this class of therapeutics, compounds built upon the tetrahydropyridopyrimidine scaffold have emerged as a particularly promising and versatile core structure. This guide provides a comprehensive overview of the discovery and development of novel kinase inhibitors based on this scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Introduction to the Tetrahydropyridopyrimidine Scaffold
The tetrahydropyridopyrimidine core is a privileged heterocyclic structure in medicinal chemistry, offering a rigid framework that can be strategically decorated with various functional groups to achieve high potency and selectivity against a range of kinase targets. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. Notably, this scaffold has been successfully employed in the development of inhibitors for challenging targets such as KRAS, as well as other well-established kinases like EGFR and BTK.
Quantitative Data: Potency and Selectivity of Tetrahydropyridopyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro potency and cellular activity of representative kinase inhibitors featuring the tetrahydropyridopyrimidine and related scaffolds.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| 13 | KRAS-G12C | pERK Inhibition | 70 | ND | [1] |
| Adagrasib (MRTX849) | KRAS-G12C | Biochemical | ND | ND | [2] |
| Compound 13b | EGFR | Biochemical | ≤ 18 | ND | |
| Compound 13g | EGFR | Biochemical | ≤ 18 | ND | |
| Compound 13n | EGFR | Biochemical | ≤ 18 | ND | |
| Compound 13o | EGFR | Biochemical | ≤ 18 | ND | |
| Compound 13p | EGFR | Biochemical | ≤ 18 | ND | |
| Compound 13r | EGFR | Biochemical | ≤ 18 | ND | |
| Compound 13s | EGFR | Biochemical | ≤ 18 | ND | |
| Compound 52 | LIMK1/2 | Enzymatic | mid to low nM | ND | [3] |
ND: Not Determined
Table 2: Cellular Activity of Tetrahydropyridopyrimidine-Based Kinase Inhibitors
| Compound ID | Cell Line | Target Pathway | Assay | IC50 (µM) | Reference |
| 13 | H358 (KRAS-G12C) | MAPK | pERK Inhibition | 0.070 | [1] |
| 13 | MIA PaCa-2 (KRAS-G12C) | MAPK | pERK Inhibition | 0.048 | [4] |
| 13 | RKO (KRAS-WT) | MAPK | pERK Inhibition | > 16 | [1] |
| 13 | SNU-C5 (KRAS-WT) | MAPK | pERK Inhibition | > 16 | [1] |
| 13 | AGS (KRAS-G12D) | MAPK | pERK Inhibition | > 16 | [1] |
| Compound 10c | Panc1 (KRAS-G12D) | Proliferation | CCK-8 | 1.40 | |
| Compound 10k | Panc1 (KRAS-G12D) | Proliferation | CCK-8 | 2.22 | |
| PROTAC 26a | Panc1 (KRAS-G12D) | Proliferation | CCK-8 | 3-5 | |
| PROTAC 26b | Panc1 (KRAS-G12D) | Proliferation | CCK-8 | 3-5 |
Key Signaling Pathways Targeted by Tetrahydropyridopyrimidine Inhibitors
These inhibitors primarily exert their effects by modulating critical signaling cascades involved in cell growth, proliferation, and survival. The MAPK/ERK and PI3K/AKT pathways are two of the most prominent cascades targeted.
The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Mutations in key components of this pathway, such as KRAS, are common drivers of oncogenesis.[1] The pathway is initiated by the activation of RAS, which in turn recruits and activates RAF.[1] RAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK.[1] Activated ERK translocates to the nucleus to regulate gene expression.[1] Tetrahydropyridopyrimidine-based inhibitors, such as those targeting KRAS-G12C, can effectively block this cascade at its source.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling cascade that governs cell growth, metabolism, and survival.[1] It is often dysregulated in cancer. Upon activation by receptor tyrosine kinases, PI3K phosphorylates PIP2 to generate PIP3. This second messenger recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful discovery and characterization of novel kinase inhibitors. The following sections provide methodologies for key assays.
General Synthesis of the Tetrahydropyridopyrimidine Scaffold
A common and effective method for the synthesis of the tetrahydropyridopyrimidine core is the Biginelli reaction, a one-pot multicomponent reaction.[5]
Protocol: Biginelli Reaction for Tetrahydropyridopyrimidine Synthesis
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., HCl).[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate in kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
Xenograft models are essential for evaluating the in vivo efficacy of kinase inhibitors.[8]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in saline or a mixture of saline and Matrigel into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8] Administer the test compound and vehicle control according to the desired dosing schedule (e.g., once daily by oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
Conclusion
The tetrahydropyridopyrimidine scaffold represents a highly valuable and adaptable core for the design and discovery of novel kinase inhibitors. Its favorable structural properties and synthetic accessibility have enabled the development of potent and selective inhibitors against a range of important oncology targets. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising scaffold in the ongoing quest for more effective targeted therapies.
References
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Physicochemical Characteristics of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. The core scaffold is a key building block in the synthesis of various biologically active molecules. Notably, derivatives of this compound have been investigated as potent inhibitors of crucial cellular signaling molecules, including phosphoinositide 3-kinase delta (PI3Kδ), Calcium/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase 2 (Erk2). Understanding the fundamental physicochemical characteristics of the parent dihydrochloride salt is paramount for the rational design and development of novel therapeutics based on this privileged scaffold.
This technical guide provides a comprehensive overview of the known physicochemical properties of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, detailed experimental protocols for their determination, and a visualization of a key signaling pathway influenced by its derivatives.
Physicochemical Properties
| Property | Value | Source |
| Chemical Structure | PubChem CID: 19883247 | |
| Molecular Formula | C₇H₁₁Cl₂N₃ | [1] |
| Molecular Weight | 208.09 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 206-211 °C (with decomposition) | |
| CAS Number | 157327-49-6 | |
| Solubility in Water | Data not available | - |
| Solubility in DMSO | Data not available | - |
| Solubility in Ethanol | Data not available | - |
| pKa | Data not available | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key parameters listed above.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted and straightforward technique for this determination.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: The sample of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride should be a fine, dry powder. If necessary, grind any coarse crystals using a mortar and pestle.[2]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into the sealed end to a height of approximately 2-3 mm.[2][3]
-
Instrument Setup: The loaded capillary tube is placed in a melting point apparatus. The starting temperature should be set to about 15-20°C below the expected melting point.[4]
-
Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[3] The sample is observed through a magnifying lens.
-
Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.[4] For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol:
-
Preparation of a Saturated Solution: An excess amount of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed flask.[5]
-
Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaker bath) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[5]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.[6]
-
Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant(s) (pKa) of a compound. For a polyprotic base like 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine, this method can elucidate the pKa values for each ionizable group.
Workflow for Potentiometric pKa Determination
Caption: Workflow for Potentiometric pKa Determination.
Protocol:
-
Sample Preparation: A precise amount of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is dissolved in deionized water to create a solution of known concentration. The ionic strength of the solution is typically kept constant by adding a background electrolyte like KCl.[7]
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[8]
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette. After each addition, the pH of the solution is recorded once it has stabilized.[8]
-
Data Analysis: The pH values are plotted against the volume of titrant added. The resulting titration curve will show equivalence points, which correspond to the complete neutralization of each acidic proton.
-
pKa Determination: The pKa value for each ionization step is determined from the pH at the half-equivalence point.[9] For a diprotic acid, two pKa values will be obtained.
Biological Activity and Signaling Pathway
While specific biological data for the parent 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is limited in the literature, the core scaffold is a cornerstone for the development of potent enzyme inhibitors. A prominent example is its use in creating selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[10][11] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR Signaling Pathway.
Derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine have been synthesized to selectively inhibit PI3Kδ, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation in certain cancer types.
Conclusion
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a foundational molecule in the development of targeted therapies. This guide has provided the available physicochemical data and outlined the standard experimental procedures for its characterization. While there are gaps in the publicly available quantitative data for solubility and pKa, the provided protocols offer a robust framework for researchers to generate this critical information. The established link between this scaffold and the inhibition of key signaling pathways like PI3K/AKT/mTOR underscores its importance in ongoing drug discovery efforts. Further research to fully characterize the parent compound will undoubtedly facilitate the development of more effective and safer therapeutic agents.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Solved POTENTIOMETRIC TITRATION: DETERMINE THE PKA OF AN | Chegg.com [chegg.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of this core have been investigated as potent inhibitors of various kinases, including Erk2 and EGFR, and have shown promise as anticancer and anti-inflammatory agents.[1][2] The rigid, three-dimensional structure of the tetrahydropyridine ring fused to the pyrimidine core allows for precise orientation of substituents to interact with biological targets. This document provides detailed protocols for the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, summarizing key data and outlining experimental workflows.
General Synthetic Strategies
The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core can be achieved through several synthetic routes. A common and effective method involves a multicomponent reaction or a stepwise condensation approach starting from a substituted 4-piperidone derivative. One facile route involves the reaction of 1-benzylpiperidin-4-one with a cyanide or thiocyanate in the presence of triflic anhydride.[3] Another versatile method is the multi-step synthesis starting from piperidin-4-one, which undergoes a Gewald reaction followed by cyclization to form the pyrimidine ring.[4] Subsequent modifications at various positions of the heterocyclic core allow for the generation of a library of diverse derivatives.
The general synthetic approach often involves the initial construction of a substituted piperidine ring, followed by the annulation of the pyrimidine ring. Key intermediates, such as 4-chloro-substituted tetrahydropyrido[4,3-d]pyrimidines, are often synthesized to allow for further diversification through nucleophilic substitution reactions.[4]
Experimental Protocols
This section details a representative multi-step protocol for the synthesis of 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a key intermediate for further derivatization.
Protocol 1: Multi-step Synthesis of a Key Intermediate
This protocol is adapted from methodologies described for the synthesis of related thieno[2,3-d]pyrimidine derivatives and can be applied to the pyrido[4,3-d]pyrimidine system with appropriate starting materials.[4]
Step 1: Synthesis of 1-Substituted-4-piperidone (3a,b)
-
To a solution of piperidin-4-one (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add the desired alkylating agent (e.g., benzyl chloride or 4-(chloromethyl)pyridine, 1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
Step 2: Gewald Reaction to form 2-Amino-3-cyanopyridine derivative (4a,b)
-
In a round-bottom flask, dissolve the 1-substituted-4-piperidone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add morpholine (0.2 equivalents) as a catalyst.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the desired 2-amino-3-cyanopyridine derivative.
Step 3: Cyclization to form the Tetrahydropyrido[4,3-d]pyrimidin-4-one (5a,b)
-
To a solution of the 2-amino-3-cyanopyridine derivative (1 equivalent) in DMF, add formamidine acetate (3 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the tetrahydropyrido[4,3-d]pyrimidin-4-one.
Step 4: Chlorination to yield 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (6a,b)
-
Suspend the tetrahydropyrido[4,3-d]pyrimidin-4-one (1 equivalent) in phosphoryl chloride (POCl₃, 5-10 equivalents).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equivalents) as a catalyst.
-
Heat the mixture to 50 °C and stir for 7 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution).
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-chloro intermediate.
Data Presentation
The following table summarizes representative yields for the synthesis of various 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives and related compounds, as reported in the literature.
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 9e | Intermediate 9d | Similar to synthesis of 9b | 44.18 | [5] |
| 9d | Intermediate 8d | Similar to synthesis of 9b | 64.38 | [5] |
| 22 | 18 | POCl₃, pyridine, xylene, reflux, 6h | 65 | [6] |
| 1a-f | 3-cyano-2-aminopyridine, triethyl orthoformate, primary amine | Solvent-free, 100 °C, 3h | 61-85 | [7] |
| Tetrahydropyrido[4,3-d]pyrimidines | 1-benzylpiperidin-4-one, R-CN, Tf₂O | CH₂Cl₂, 24h | 45-65 | [3] |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and logical relationships in the synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.
Caption: Multi-step synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives.
Caption: One-pot multicomponent synthesis of aminopyrido[2,3-d]pyrimidine derivatives.
References
- 1. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine in KRAS-G12C Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in signaling pathways that regulate cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The discovery of a druggable allosteric pocket, known as the Switch-II pocket, on the surface of the KRAS-G12C mutant protein has paved the way for the development of targeted covalent inhibitors.
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged core structure in the design of potent and selective KRAS-G12C inhibitors. This scaffold provides a rigid framework for the optimal orientation of substituents that engage with key residues in the Switch-II pocket, leading to high-affinity binding and effective covalent modification of the mutant cysteine. A notable clinical-stage inhibitor, adagrasib (MRTX849), features this core structure.[1][2] These application notes provide an overview of the design principles, key experimental protocols, and data interpretation for researchers developing novel KRAS-G12C inhibitors based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.
Design Principles and Structure-Activity Relationships (SAR)
The design of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based KRAS-G12C inhibitors generally involves the strategic placement of three key pharmacophoric elements around the core scaffold:
-
A Covalent Warhead: Typically an electrophilic group such as an acrylamide, which forms an irreversible covalent bond with the thiol side chain of the Cys12 residue in the mutant KRAS protein.[3] This covalent interaction locks the protein in its inactive, GDP-bound state.[4][5]
-
A Group Targeting the H95/Y96/Q99 Cryptic Pocket: Substituents at the 2-position of the pyrimidine ring can be designed to interact with a sub-pocket formed by histidine 95, tyrosine 96, and glutamine 99. These interactions are crucial for achieving high potency and selectivity.
-
A Piperazine Moiety: A piperazine ring is often attached at the 4-position of the pyrimidine core, with further substitutions on the piperazine to optimize physicochemical properties and target engagement.
Structure-based drug design, often aided by X-ray crystallography of inhibitor-protein complexes, is instrumental in guiding the optimization of these inhibitors.[5][6] For instance, the crystal structure of prototype compounds bound to KRAS-G12C reveals key hydrogen bonds and van der Waals interactions that can be optimized to enhance potency.[4][5]
Quantitative Data Summary
The following table summarizes the in vitro potency of exemplary KRAS-G12C inhibitors, including those with the tetrahydropyridopyrimidine core, to provide a basis for comparison.
| Compound | Scaffold | Assay Type | Target | IC50 (nM) | Reference |
| Adagrasib (MRTX849) | Tetrahydropyridopyrimidine | Cellular (pERK inhibition) | KRAS-G12C | Varies by cell line | [6] |
| Sotorasib (AMG 510) | Quinazoline | Biochemical (Nucleotide Exchange) | KRAS-G12C | 8.88 | [7][8] |
| Compound 13 | Tetrahydropyridopyrimidine | Cellular (H358 cell line) | KRAS-G12C | 70 | [4][5] |
| MRTX1133 | Not specified | Biochemical (Nucleotide Exchange) | KRAS-G12D | 0.14 | [7][8] |
Signaling Pathway and Experimental Workflow
The KRAS-G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumorigenesis.[9] Inhibitors targeting KRAS-G12C aim to block these oncogenic signals.
Caption: Simplified KRAS-G12C signaling pathway and the point of intervention for covalent inhibitors.
A typical workflow for the discovery and characterization of novel 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based KRAS-G12C inhibitors involves a series of biochemical and cell-based assays.
Caption: A generalized workflow for the development of KRAS-G12C inhibitors.
Experimental Protocols
Protocol 1: KRAS-G12C Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to lock KRAS-G12C in the GDP-bound state by preventing the exchange of GDP for a fluorescently labeled GTP analog.
Materials:
-
Recombinant human KRAS-G12C protein
-
SOS1 (Son of Sevenless 1) protein (as the guanine nucleotide exchange factor, GEF)
-
BODIPY-GTP or other fluorescently labeled GTP analog
-
GDP and GTP
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization or HTRF
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add KRAS-G12C protein pre-loaded with GDP to each well.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and fluorescently labeled GTP.
-
Monitor the change in fluorescence signal over time.
-
The rate of nucleotide exchange is determined, and IC50 values are calculated by plotting the exchange rate against the inhibitor concentration.
Protocol 2: Cellular pERK Inhibition Assay
This assay assesses the ability of an inhibitor to block the downstream signaling of KRAS-G12C in a cellular context by measuring the phosphorylation of ERK.
Materials:
-
NCI-H358 or MIA PaCa-2 cells (human cancer cell lines with a KRAS-G12C mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Lysis buffer
-
Antibodies: anti-pERK1/2, anti-total ERK1/2, and appropriate secondary antibodies
-
Western blot or ELISA reagents
Procedure:
-
Seed NCI-H358 or MIA PaCa-2 cells in 6-well or 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 3 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated ERK (pERK) and total ERK using Western blotting or a quantitative ELISA.
-
Quantify the band intensities or ELISA signals.
-
Normalize the pERK signal to the total ERK signal.
-
Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 value.[5]
Protocol 3: Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of KRAS-G12C mutant cancer cells.
Materials:
-
KRAS-G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well, clear-bottom, white-walled plates
-
Luminometer
Procedure:
-
Seed KRAS-G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[9]
-
Prepare a serial dilution of the test compound in complete cell culture medium.[9]
-
Treat the cells with the inhibitor dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
Equilibrate the plate and the cell viability reagent to room temperature.[9]
-
Add the cell viability reagent to each well.[9]
-
Mix on an orbital shaker to induce cell lysis.[9]
-
Incubate at room temperature to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate reader.[9]
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[9]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that confirms the binding of the inhibitor to KRAS-G12C within the cellular environment by measuring the thermal stabilization of the protein upon ligand binding.[7][8][9]
Materials:
-
KRAS-G12C mutant cell line
-
Test compound
-
PBS and lysis buffer
-
Equipment for heating cell lysates to a precise temperature gradient
-
Western blot or other protein detection system
Procedure:
-
Treat cells with the test compound or vehicle control for 1 hour.[7][8]
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension into aliquots and heat them at a range of temperatures for 3 minutes.[7][8]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble KRAS-G12C in the supernatant by Western blotting.
-
The temperature at which the protein denatures and precipitates will be higher in the presence of a binding inhibitor. This thermal shift is indicative of target engagement.
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a clinically validated and highly promising starting point for the design of novel, potent, and selective KRAS-G12C inhibitors. By employing a systematic approach that combines rational design, robust biochemical and cellular assays, and structural biology, researchers can effectively advance the development of next-generation therapeutics targeting this critical oncogene. The protocols and data presented herein provide a foundational framework for initiating and advancing such drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Development of PI3Kδ Inhibitors from a Tetrahydropyridopyrimidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme in the PI3K/AKT/mTOR signaling pathway, predominantly expressed in hematopoietic cells. Its role in B-cell receptor signaling makes it a prime therapeutic target for B-cell malignancies and autoimmune diseases. The development of selective PI3Kδ inhibitors is a key area of research in oncology and immunology. This document provides a detailed overview of the development of PI3Kδ inhibitors based on the tetrahydropyridopyrimidine scaffold, including synthetic protocols, biological evaluation methods, and structure-activity relationship (SAR) data. While specific data on tetrahydropyridopyrimidine-based PI3Kδ inhibitors is emerging, this note will also draw upon established methodologies for related pyridopyrimidine and thienopyrimidine scaffolds to provide a comprehensive guide.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and the regulation of various cellular processes. Dysregulation of this pathway is a common feature in many cancers, making its components, including PI3Kδ, attractive targets for therapeutic intervention.
Experimental Protocols
General Synthesis of Tetrahydropyridopyrimidine Derivatives
The synthesis of a tetrahydropyridopyrimidine scaffold can be achieved through various multi-component reactions. A common approach involves the Biginelli reaction or variations thereof. The following is a generalized synthetic scheme. Specific reaction conditions and purification methods would need to be optimized for individual target compounds.
Scheme 1: Generalized Synthesis of a Tetrahydropyridopyrimidine Core
Protocol:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol) in a suitable solvent (e.g., ethanol or acetic acid).
-
Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the crude product.
-
Purification: Purify the resulting dihydropyrimidine intermediate by recrystallization or column chromatography.
-
Further Modification: The dihydropyrimidine can be further modified, for example, by N-alkylation or the introduction of various substituents to explore the structure-activity relationship.
PI3Kδ Kinase Activity Assay (ADP-Glo™ Luminescence Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI3Kδ enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (tetrahydropyridopyrimidine derivatives)
-
Assay plates (white, 384-well)
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or DMSO (control) to the wells of the assay plate.
-
Add 5 µL of a mixture containing the PI3Kδ enzyme and the lipid substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., a B-cell lymphoma line with high PI3Kδ expression)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydropyridopyrimidine inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Western Blot Analysis of p-AKT
This technique is used to detect the phosphorylation status of AKT, a downstream target of PI3K, to confirm the on-target effect of the inhibitors in a cellular context.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add ECL reagent and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total AKT and a loading control to normalize the p-AKT signal.
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the experimental evaluation of tetrahydropyridopyrimidine-based PI3Kδ inhibitors.
Table 1: In Vitro PI3K Isoform Selectivity
| Compound ID | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) | Selectivity (β/δ) | Selectivity (γ/δ) |
| THPP-1 | Data | Data | Data | Data | Calculation | Calculation | Calculation |
| THPP-2 | Data | Data | Data | Data | Calculation | Calculation | Calculation |
| ... | ... | ... | ... | ... | ... | ... | ... |
| Idelalisib | Reference | Reference | Reference | Reference | Reference | Reference | Reference |
Table 2: Anti-proliferative Activity in B-Cell Lymphoma Cell Lines
| Compound ID | Cell Line 1 GI50 (µM) | Cell Line 2 GI50 (µM) | Cell Line 3 GI50 (µM) |
| THPP-1 | Data | Data | Data |
| THPP-2 | Data | Data | Data |
| ... | ... | ... | ... |
| Idelalisib | Reference | Reference | Reference |
Structure-Activity Relationship (SAR)
A systematic exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of the tetrahydropyridopyrimidine scaffold.
By synthesizing and testing a library of analogs with diverse substituents at various positions of the tetrahydropyridopyrimidine core, key structural features that govern the inhibitory activity and isoform selectivity can be identified. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of a clinical candidate.
Conclusion
The tetrahydropyridopyrimidine scaffold represents a promising starting point for the development of novel and selective PI3Kδ inhibitors. The protocols and methodologies outlined in this document provide a comprehensive framework for the synthesis, biological evaluation, and optimization of such compounds. Through systematic SAR studies, it is anticipated that potent and selective clinical candidates can be identified for the treatment of B-cell malignancies and other diseases driven by aberrant PI3Kδ signaling.
Application Notes and Protocols for In Vitro Assays of Tetrahydropyridopyrimidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyridopyrimidine-based compounds have emerged as a promising class of targeted inhibitors, particularly against oncogenic mutants of KRAS, such as KRAS-G12C.[1][2] These inhibitors act by covalently binding to the mutant cysteine residue, locking the protein in an inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.[1][2] This document provides detailed application notes and protocols for the in vitro characterization of this inhibitor class, focusing on biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
Signaling Pathway of KRAS and Point of Inhibition
KRAS is a small GTPase that functions as a molecular switch in signal transduction. In its active GTP-bound state, it activates downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation.[1][3] Mutations such as G12C render KRAS constitutively active, leading to uncontrolled cell growth. Tetrahydropyridopyrimidine-based inhibitors are designed to specifically target and covalently modify this mutant cysteine, preventing GTP binding and subsequent downstream signaling.[1]
KRAS Signaling Pathway and Inhibition.
Data Presentation: In Vitro Activity of Tetrahydropyridopyrimidine-Based KRAS G12C Inhibitors
The following tables summarize the quantitative data for representative tetrahydropyridopyrimidine-based inhibitors against KRAS G12C.
Table 1: Biochemical and Cellular Potency of Selected Inhibitors
| Compound | Protein Modification POC (%) | H358 Cell pERK Inhibition IC50 (µM) | MIA PaCa-2 Cell pERK Inhibition IC50 (nM) |
| 4 | 13 (at 5 µM, 3h)[1] | >16[1][2] | ND |
| 8 | 99 (at 5 µM, 3h)[2] | 7.6[2] | ND |
| 13 | 84 (at 3 µM, 15 min)[1] | 0.070[1][2] | 48[1][2] |
POC: Percent of Control. ND: Not Determined.
Table 2: Selectivity Profile of Compound 13
| Cell Line | KRAS Status | pERK Inhibition IC50 (µM) |
| RKO | Wild-Type[1] | >16[1][2] |
| SNU-C5 | Wild-Type[1] | >16[1][2] |
| AGS | G12D[1] | >16[1][2] |
Experimental Protocols
Biochemical Assays
This assay directly measures the covalent modification of the target protein by the inhibitor.
Principle: The inhibitor is incubated with the purified target protein (e.g., KRAS G12C). The reaction mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of protein that has formed a covalent adduct with the inhibitor.
Protocol:
-
Reagents and Materials:
-
Purified KRAS G12C protein
-
Tetrahydropyridopyrimidine inhibitor stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
LC-MS system with a suitable column for protein separation (e.g., C4 column)
-
-
Procedure:
-
Prepare the reaction mixture by incubating the KRAS G12C protein with the inhibitor at a specified concentration (e.g., 5 µM) in the assay buffer.[1]
-
Incubate the reaction mixture for a defined period (e.g., 15 minutes to 3 hours) at room temperature.[1]
-
Quench the reaction by adding an equal volume of 0.1% formic acid.
-
Inject an aliquot of the quenched reaction onto the LC-MS system.
-
Separate the unmodified and modified protein using a suitable LC gradient.
-
Detect the protein species by mass spectrometry.
-
Calculate the percent of control (POC) protein modification by comparing the peak area of the adducted protein to the total protein peak area (unmodified + adducted).[1]
-
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of the inhibitor to the target kinase.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. An inhibitor that competes with the tracer for binding will disrupt FRET.
Protocol:
-
Reagents and Materials:
-
Tagged kinase (e.g., His-tagged KRAS)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Fluorescent Kinase Tracer
-
Test inhibitor dilutions
-
Kinase Buffer A (1X)
-
384-well microplate
-
-
Procedure:
-
Add 5 µL of the test inhibitor dilutions to the wells of the microplate.
-
Prepare a 3X kinase/antibody mixture in Kinase Buffer A and add 5 µL to each well.
-
Prepare a 3X tracer solution in Kinase Buffer A and add 5 µL to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm after excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assays
This assay measures the functional consequence of target inhibition by quantifying the phosphorylation of a key downstream effector, ERK.
Principle: Cells harboring the KRAS G12C mutation are treated with the inhibitor. Cell lysates are then prepared, and the levels of phosphorylated ERK (pERK) and total ERK are measured by Western blot. A decrease in the pERK/total ERK ratio indicates inhibition of the MAPK pathway.
Protocol:
-
Reagents and Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
Test inhibitor dilutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 3 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against pERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total ERK and the loading control.
-
Quantify the band intensities and calculate the pERK/total ERK ratio for each inhibitor concentration to determine the IC50 value.
-
This assay determines the effect of the inhibitor on cell proliferation and viability.
Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a decrease in cell viability.
Protocol:
-
Reagents and Materials:
-
KRAS G12C mutant cell line
-
Cell culture medium and supplements
-
Test inhibitor dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multi-well plates
-
-
Procedure:
-
Seed cells in an opaque-walled multi-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the inhibitor.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow: A Typical Screening Cascade
The following diagram illustrates a typical workflow for the in vitro characterization of tetrahydropyridopyrimidine-based inhibitors.
In Vitro Screening Cascade.
References
Application Notes: Cell-Based Assays for Efficacy Testing of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride
Introduction
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) core is recognized as a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel small molecule inhibitors targeting enzymes crucial to cell signaling and proliferation.[1] Derivatives of the THPP structure have shown inhibitory activity against a range of therapeutically relevant targets, including Cyclin-Dependent Kinases (CDKs), Extracellular signal-regulated kinases (Erks), PI3Kδ, and EGFR.[1][2][3][4] Consequently, a primary application for novel compounds based on this scaffold, such as 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride, is in oncology, with the goal of inhibiting cancer cell growth.
These application notes provide a comprehensive, tiered approach for researchers to evaluate the cellular efficacy of THPP-based compounds. The protocols outlined below will guide the user from initial screening of anti-proliferative activity to more detailed mechanistic studies, including cell cycle analysis and apoptosis induction. A hypothetical target validation assay is also presented, using the CDK4/6-Rb pathway as a representative example of how to confirm target engagement within the cell.
Tier 1: Assessment of Anti-Proliferative Activity
The first step in characterizing the efficacy of a novel compound is to determine its effect on cancer cell viability and proliferation. This establishes the compound's potency, typically represented by the half-maximal inhibitory concentration (IC50), across various cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[5]
Protocol 1: MTT Assay for Cell Viability
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound (Compound)
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[6]
-
Solubilization solution: e.g., DMSO or 0.01 M HCl in 10% SDS solution.
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of the compound in complete culture medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include wells with vehicle control (e.g., DMSO at the highest concentration used for the compound) and untreated cells (medium only).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7] Mix gently by shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Data Presentation: The results should be used to calculate the IC50 value for the compound in each cell line.
Table 1: IC50 Values of Compound Across Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h Treatment |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Value |
| HCT116 | Colorectal Carcinoma | Value |
| A549 | Lung Carcinoma | Value |
| PC-3 | Prostate Adenocarcinoma | Value |
Tier 2: Elucidation of Cellular Mechanism
Once anti-proliferative activity is confirmed, the next step is to investigate the underlying mechanism. A decrease in cell viability can result from cell cycle arrest (cytostatic effect), induction of programmed cell death (cytotoxic effect), or a combination of both.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA.[9] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Treatment with a cell cycle inhibitor, such as a CDK inhibitor, will cause cells to accumulate in a specific phase.
Materials:
-
Treated and control cells (from culture flasks or 6-well plates)
-
Ice-cold 70% ethanol[10]
-
PBS
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[10]
-
Flow cytometry tubes
-
Flow cytometer
Experimental Procedure:
-
Cell Preparation: Culture and treat cells with the compound at 1X and 5X the IC50 concentration for 24-48 hours. Include a vehicle-treated control group.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, trypsinize, combine with the supernatant, and transfer to a centrifuge tube.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add the cell suspension drop-wise into a tube containing 4 mL of ice-cold 70% ethanol.[10] This prevents cell clumping. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the tubes for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[12] Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation: The data should clearly show the shift in cell cycle distribution upon compound treatment.
Table 2: Cell Cycle Distribution in Response to Compound Treatment
| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|---|
| Vehicle Control | - | Value | Value | Value |
| Compound | 1X IC50 | Value | Value | Value |
| Compound | 5X IC50 | Value | Value | Value |
Protocol 3: Apoptosis Assay via Annexin V & PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI) is used as a viability dye; it is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both allows for the differentiation of four populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes and flow cytometer
Experimental Procedure:
-
Induce Apoptosis: Treat cells with the compound (e.g., at 1X and 5X IC50) for a relevant time period (e.g., 24-48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest Cells: Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
Washing: Wash cells once with cold PBS, then centrifuge at 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.
Data Presentation: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Table 3: Apoptosis Induction by Compound Treatment
| Treatment | Concentration | % Live Cells | % Early Apoptotic | % Late Apoptotic / Necrotic |
|---|---|---|---|---|
| Vehicle Control | - | Value | Value | Value |
| Compound | 1X IC50 | Value | Value | Value |
| Compound | 5X IC50 | Value | Value | Value |
Tier 3: Target Engagement and Pathway Modulation (Hypothetical)
After establishing the phenotypic effects (e.g., G1 cell cycle arrest), the final step is to confirm that the compound engages its intended molecular target within the cell. As many THPP derivatives function as CDK inhibitors, we present a hypothetical assay to validate the inhibition of the CDK4/6 pathway.
Hypothetical Target: CDK4/6 CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing the transcription of genes required for the G1 to S phase transition.[15] A potent CDK4/6 inhibitor should decrease the levels of pRb in treated cells.
Protocol 4: Western Blot for Phospho-Rb
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Here, we use antibodies specific to phosphorylated Rb (at Ser780, a CDK4/6 site) and total Rb to measure the specific inhibition of CDK4/6 activity.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Rb (Ser780), Rabbit anti-total Rb, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Experimental Procedure:
-
Cell Lysis: Treat a sensitive cell line (e.g., MCF-7) with the compound for a short duration (e.g., 6-24 hours). Lyse the cell pellets in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pRb) overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Rb and β-actin to ensure equal protein loading and to determine the specific reduction in the phosphorylated form of the target.
Data Presentation: The results will be visualized as bands on a blot. Densitometry can be used to quantify the change in pRb relative to total Rb and the loading control.
Table 4: Quantification of Phospho-Rb Inhibition
| Treatment | Concentration | Relative pRb/Total Rb Ratio (Normalized to Control) |
|---|---|---|
| Vehicle Control | - | 1.00 |
| Compound | 0.1X IC50 | Value |
| Compound | 1X IC50 | Value |
| Compound | 10X IC50 | Value |
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 2. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. resources.revvity.com [resources.revvity.com]
Application Note: Establishing a Mouse Xenograft Model for a Tetrahydropyridopyrimidine Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction Cell line-derived xenograft (CDX) models are a foundational tool in preclinical oncology for evaluating the in vivo efficacy of novel therapeutic agents.[1][2] These models involve the implantation of human cancer cell lines into immunodeficient mice, which then develop tumors that can be used to assess the anti-tumor activity of a drug candidate.[3][4] This document provides a comprehensive guide for establishing a subcutaneous xenograft model to test a tetrahydropyridopyrimidine compound, a class of small molecules that have shown promise as inhibitors of critical cancer signaling pathways, such as the KRAS-MAPK and PI3K/AKT pathways.[5][6][7] The protocols herein detail the necessary steps from cell line selection and implantation to drug administration, tumor monitoring, and endpoint analysis.
Principle of the Assay The fundamental principle of the CDX model is to grow a human tumor in an immunodeficient mouse host to study its response to a therapeutic intervention.[8] By using immunodeficient strains, such as NOD/SCID or Athymic Nude mice, the host animal's immune system does not reject the human cancer cells, allowing them to proliferate and form a solid tumor.[2] Once tumors are established and reach a specified volume, animals are randomized into control and treatment groups. The tetrahydropyridopyrimidine compound is then administered systemically (e.g., via oral gavage), and its effect on tumor growth is monitored over time by measuring tumor volume.[9] The primary endpoint is typically Tumor Growth Inhibition (TGI), which quantifies the drug's efficacy compared to the vehicle control group.[10][11]
Experimental Workflow
Caption: High-level workflow for establishing a subcutaneous xenograft model.
Illustrative Signaling Pathway
Many tetrahydropyridopyrimidine compounds function by inhibiting key nodes in oncogenic signaling pathways. For example, some are designed as covalent inhibitors of KRAS-G12C, which prevents the activation of downstream effectors like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting cell proliferation and survival.[5][7]
Caption: Example signaling pathway inhibited by a tetrahydropyridopyrimidine compound.
Experimental Protocols
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection : Choose a human cancer cell line with a relevant genetic background for the tetrahydropyridopyrimidine compound. For a KRAS-G12C inhibitor, a cell line such as NCI-H358 (non-small cell lung cancer) would be appropriate.[5] Verify the cell line's identity and ensure it is free from contamination.[12]
-
Cell Culture : Culture cells in the recommended medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging : Subculture cells when they reach 80-90% confluency. Do not allow cells to overgrow.
-
Cell Banking : Create a master and working cell bank to ensure consistency across experiments.
Protocol 2: Animal Handling and Implantation
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[13]
-
Animal Model : Use female immunodeficient mice, such as NOD/SCID or Athymic Nude, aged 6-8 weeks.
-
Acclimatization : Allow animals to acclimate to the facility for at least one week before any procedures. House them in sterile conditions.[13]
-
Cell Preparation for Implantation :
-
On the day of implantation, harvest cells that are in the exponential growth phase.
-
Wash the cells with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).
-
Resuspend the final cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
-
Subcutaneous Implantation :
-
Anesthetize the mouse using a recommended anesthetic (e.g., isoflurane).[13]
-
Shave and sterilize the right flank of the mouse.[14]
-
Using a 27-gauge needle and a 1 mL syringe, draw up 0.1 mL of the cell suspension (containing 5 x 10⁶ cells).
-
Gently lift the skin on the flank and inject the 0.1 mL cell suspension subcutaneously, creating a small bleb.[14]
-
Monitor the animals during recovery from anesthesia.
-
Protocol 3: Compound Formulation and Administration
-
Formulation Preparation :
-
Prepare the tetrahydropyridopyrimidine compound in a vehicle suitable for oral administration. A common vehicle is 0.5% methylcellulose with 0.2% Tween-80 in sterile water.[15] Other formulations may include solutions with PEG300, DMSO, and saline.[15]
-
Prepare the formulation fresh daily or establish its stability under storage conditions.
-
Create a homogenous suspension by sonicating or vortexing before each use.
-
-
Dosing :
-
Dose calculations should be based on the most recent body weight of each animal.
-
A typical administration volume for oral gavage in mice is 10 mL/kg.[16]
-
-
Oral Gavage Administration :
-
Gently restrain the mouse, ensuring the head and body are in a straight line.[16]
-
Use a proper-sized, ball-tipped gavage needle. Measure the insertion depth from the corner of the mouth to the last rib to ensure stomach placement.[16]
-
Insert the needle gently down the esophagus into the stomach. Do not force the needle if resistance is met.[16]
-
Administer the substance slowly and withdraw the needle carefully.[16]
-
Monitor the animal for any signs of distress post-procedure.
-
Protocol 4: In-Life Monitoring and Tumor Measurement
-
Tumor Growth Monitoring :
-
Begin monitoring for tumor growth approximately 7-10 days post-implantation.
-
When tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Measure the length (L, longest dimension) and width (W, shortest dimension).
-
Calculate tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (L x W²) / 2 .[11]
-
-
Treatment Initiation : Once the mean tumor volume reaches 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group is common).[9][17]
-
In-Life Observations :
-
Record tumor volumes and animal body weights at each measurement time point.
-
Conduct daily clinical observations to assess animal health, noting any signs of toxicity such as weight loss (>20%), lethargy, or rough coat.[18]
-
-
Humane Endpoints : Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%.[18][19]
Protocol 5: Endpoint Tissue Collection and Analysis
-
Euthanasia and Tumor Excision : At the end of the study (e.g., after 21 days of treatment), euthanize all animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tumor Collection : Immediately excise the tumors, remove any non-tumor tissue, and record the final tumor weight.
-
Tissue Processing :
-
Divide the tumor into sections for different analyses.
-
Fix one section in 10% neutral buffered formalin for 24 hours for histology and immunohistochemistry (IHC).[20]
-
Snap-freeze another section in liquid nitrogen and store at -80°C for pharmacodynamic (PD) marker analysis (e.g., Western blot) or pharmacokinetic (PK) analysis.
-
-
Immunohistochemistry (IHC) :
-
Process formalin-fixed tissues, embed in paraffin, and cut 4-5 µm sections.[20][21]
-
Deparaffinize and rehydrate the sections.[21]
-
Perform antigen retrieval using a method like heat-induced epitope retrieval in citrate buffer (pH 6.0).[21]
-
Block endogenous peroxidase activity and non-specific binding.[20]
-
Incubate with a primary antibody against a PD marker (e.g., phospho-ERK to assess MAPK pathway inhibition) overnight at 4°C.
-
Incubate with a corresponding biotinylated secondary antibody and then a streptavidin-HRP conjugate.[21]
-
Develop the signal using a chromogen like DAB and counterstain with hematoxylin.[21]
-
Dehydrate, clear, and mount the slides for microscopic analysis.[21]
-
Data Presentation and Analysis
Quantitative data should be clearly summarized. Below are example tables for a typical study.
Table 1: Experimental Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals (n) |
|---|---|---|---|---|---|
| 1 | Vehicle (0.5% MC) | 0 | PO | QD | 10 |
| 2 | Compound-X | 30 | PO | QD | 10 |
| 3 | Compound-X | 100 | PO | QD | 10 |
PO: Per os (Oral); QD: Quaque die (Once daily)
Table 2: Mean Tumor Volume (mm³) ± SEM
| Study Day | Group 1 (Vehicle) | Group 2 (30 mg/kg) | Group 3 (100 mg/kg) |
|---|---|---|---|
| 0 | 125.5 ± 10.1 | 126.2 ± 9.8 | 124.9 ± 10.5 |
| 4 | 248.1 ± 25.3 | 201.7 ± 18.4 | 165.3 ± 15.1 |
| 8 | 490.6 ± 51.8 | 315.9 ± 30.2 | 198.6 ± 19.9 |
| 12 | 875.3 ± 95.2 | 450.1 ± 42.6 | 240.8 ± 25.4 |
| 16 | 1350.7 ± 140.1 | 598.4 ± 55.7 | 285.1 ± 30.2 |
| 21 | 1895.4 ± 210.6 | 780.2 ± 75.3 | 335.7 ± 38.8 |
Table 3: Endpoint Tumor Weight and Tumor Growth Inhibition (TGI)
| Group | Mean Final Tumor Weight (g) ± SEM | % TGI | p-value (vs. Vehicle) |
|---|---|---|---|
| Group 1 (Vehicle) | 1.95 ± 0.22 | - | - |
| Group 2 (30 mg/kg) | 0.81 ± 0.09 | 61.2% | <0.01 |
| Group 3 (100 mg/kg) | 0.35 ± 0.05 | 87.8% | <0.001 |
%TGI = (1 - (Mean final tumor volume of Treated / Mean final tumor volume of Control)) x 100%.[10] Statistical analysis can be performed using ANOVA or a t-test.
Table 4: Mean Percent Body Weight Change (%) ± SEM
| Study Day | Group 1 (Vehicle) | Group 2 (30 mg/kg) | Group 3 (100 mg/kg) |
|---|---|---|---|
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | +1.5 ± 0.5 | +1.2 ± 0.4 | +0.9 ± 0.6 |
| 8 | +3.2 ± 0.7 | +2.8 ± 0.6 | +1.5 ± 0.8 |
| 12 | +5.1 ± 0.9 | +4.5 ± 0.8 | +2.1 ± 1.0 |
| 16 | +6.8 ± 1.1 | +5.9 ± 1.0 | +2.5 ± 1.2 |
| 21 | +8.5 ± 1.3 | +7.2 ± 1.1 | +3.1 ± 1.5 |
Body weight change is a key indicator of compound toxicity. A loss of >20% is a common humane endpoint.[18]
References
- 1. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
- 2. biocompare.com [biocompare.com]
- 3. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
- 4. td2inc.com [td2inc.com]
- 5. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3- d]pyrimidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cells and tissues for human or animal origin (xenograft) | The Laboratory Animal Facility | UiB [uib.no]
- 13. veterinarypaper.com [veterinarypaper.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. second scight | get a second scientific sight! [secondscight.com]
- 18. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Tetrahydropyridopyrimidine Analogs as KRAS-G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of tetrahydropyridopyrimidine analogs designed as irreversible covalent inhibitors of the KRAS-G12C mutant protein. The protocols section offers detailed methodologies for the synthesis and biological evaluation of these compounds.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer, colorectal adenocarcinoma, and other malignancies.[1][2] This mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which promotes cellular growth and survival.[1] The discovery of a druggable pocket near the mutant cysteine-12 has enabled the development of covalent inhibitors that specifically target KRAS-G12C. This document focuses on a series of tetrahydropyridopyrimidine-based inhibitors that form an irreversible covalent bond with the cysteine-12 residue, locking the protein in its inactive, GDP-bound state.[1]
Structure-Activity Relationship (SAR) Summary
The SAR for this series of tetrahydropyridopyrimidine analogs was primarily driven by optimizing interactions within the switch II pocket of the KRAS-G12C protein. Key modifications focused on the C-2 position of the pyrimidine ring and the solvent-exposed region to enhance potency and cellular activity.
Table 1: SAR of Naphthyl Replacement Analogs
This table summarizes the initial exploration of analogs aimed at forming a hydrogen bond with Asp69. The data includes the percentage of protein modification (Percent of Control - POC) and the half-maximal inhibitory concentration (IC50) in H358 cells.
| Compound | R Group | POC (%) at 3h/5µM | H358 Cell IC50 (µM) |
| 4 | Naphthyl | Not specified | >10 |
| 5 | Indazole | Equipotent to naphthyl | No activity |
| 6 | Phenyl | 2 | Not specified |
| 7 | Phenyl | 2 | Not specified |
| 8 | Naphthol | 99 | 7.6 |
| 9 | Hydroxynaphthyl | 0 | Not specified |
Data sourced from ACS Medicinal Chemistry Letters.[1]
Table 2: SAR of C-2 Pyrimidine Ring Substitutions
Following the identification of the naphthol moiety as a key improvement, modifications at the C-2 position of the pyrimidine ring were explored to interact with Glu62 and His95.
| Compound | R Group | POC (%) at 15min/3µM | H358 Cell IC50 (µM) |
| 8 | Naphthol (for comparison) | Not specified | 7.6 |
| 12 | Rigidified α-methyl analog | Increased potency | Further increase in potency |
| 13 | N-methyl pyrrolidine C-2 amine | 84 | 0.070 |
Data sourced from ACS Medicinal Chemistry Letters.[1][3]
Signaling Pathway and Experimental Workflow
KRAS-G12C and the MAPK Signaling Pathway
KRAS-G12C constitutively activates the MAPK pathway, leading to uncontrolled cell proliferation. The tetrahydropyridopyrimidine inhibitors aim to block this pathway by covalently binding to KRAS-G12C and preventing downstream signaling.
Caption: MAPK signaling pathway initiated by active KRAS-G12C.
General Experimental Workflow for SAR Studies
The workflow for evaluating new tetrahydropyridopyrimidine analogs involves synthesis, biochemical screening, and cellular assays.
Caption: Iterative workflow for SAR studies of KRAS-G12C inhibitors.
Experimental Protocols
General Synthesis of Tetrahydropyridopyrimidine Analogs (Example for Compound 4)
This protocol outlines the key synthetic steps for a representative tetrahydropyridopyrimidine analog.[1][3]
Scheme 1: Synthesis of Compound 4
-
Step a: Piperazine Addition: Commercially available 4-Cl N-Boc tetrahydropyridopyrimidine (1) is reacted with Cbz-piperazine and cesium carbonate (Cs2CO3) in dimethylacetamide (DMA) under microwave conditions at 150 °C.
-
Step b: Boc Deprotection: The product from step a is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the amine compound (2).
-
Step c: Naphthalene Installation: The naphthalene moiety is installed using Buchwald-Hartwig amination conditions with sodium tert-butoxide (NaOtBu) and a palladium catalyst (racemic-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl - BINAP/Pd2DBA3) in toluene at 100 °C for 24 hours.
-
Step d: Cbz Deprotection: The carbamoylbenzyl (Cbz) protecting group is removed via hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2) in methanol (MeOH).
-
Step e: Acrylamide Formation: The final compound (4) is formed by reacting the product from step d with acryloyl chloride and Hünig's base (N,N-Diisopropylethylamine) in DCM.
Protein Modification Assay (Percent of Control - POC)
This assay is used to determine the extent of covalent modification of the KRAS-G12C protein by the inhibitor.[1][3]
-
Incubation: Recombinant KRAS-G12C protein is incubated with the test compound at a specific concentration (e.g., 5 µM) and for a set duration (e.g., 3 hours).
-
Mass Spectrometry (MS) Analysis: The reaction mixture is analyzed by mass spectrometry to determine the percentage of protein that has formed an adduct with the inhibitor.
-
Calculation: The percentage of protein-adduct is compared to a control (vehicle-treated protein) to calculate the Percent of Control (POC) value, which represents the percentage of protein modification.
Cellular pERK Inhibition Assay
This assay measures the ability of the inhibitors to suppress the downstream signaling of KRAS-G12C in a cellular context.[1]
-
Cell Culture: The KRAS-G12C mutant cell line, such as H358, is cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified time.
-
Cell Lysis: After treatment, the cells are lysed to extract the proteins.
-
Western Blot or ELISA: The levels of phosphorylated ERK (pERK) and total ERK are quantified using either Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ratio of pERK to total ERK is calculated for each compound concentration. The IC50 value, the concentration at which 50% suppression of ERK phosphorylation is observed, is then determined.
Conclusion
The SAR studies of tetrahydropyridopyrimidine analogs have successfully identified potent and cell-active irreversible covalent inhibitors of KRAS-G12C. Key findings highlight the importance of the naphthol moiety for enhanced potency and the significant impact of substitutions at the C-2 position of the pyrimidine ring on cellular activity. The detailed protocols provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel KRAS-G12C inhibitors.
References
Application Notes and Protocols for the Characterization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS No: 210538-68-4 for the hydrochloride, 157327-49-6 for the dihydrochloride). The following sections detail the experimental protocols and expected data for the structural elucidation and purity assessment of this compound.
Compound Overview
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules.[1] Accurate characterization of its hydrochloride salt is crucial for quality control, regulatory submission, and ensuring the reliability of research outcomes.
Molecular Structure:
Caption: Analytical workflow for the characterization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine HCl.
References
The Versatile Scaffold: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine in Central Nervous System Drug Discovery
Application Notes and Protocols for Researchers
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and multiple points for chemical modification have made it a valuable building block for the design of potent and selective ligands for various biological targets. While its applications in oncology and inflammation are well-documented, its potential in the discovery of novel therapeutics for Central Nervous System (CNS) disorders is an emerging and promising field of research.
These application notes provide an overview of the utility of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold in CNS drug discovery, with a focus on its application as modulators of key neurotransmitter systems and as neuroprotective agents. Detailed protocols for the synthesis of a representative compound and for key biological assays are also presented to aid researchers in this field.
Key CNS Applications and Biological Targets
Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have shown significant promise in targeting several key proteins implicated in the pathophysiology of various CNS disorders, including depression, anxiety, and neurodegenerative diseases.
Serotonin Receptor and Transporter Modulation
A significant area of investigation for this scaffold is the modulation of the serotonergic system. The serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT) are well-established targets for the treatment of depression and anxiety. Several 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, as well as isomers like 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine, have been identified as potent ligands for these targets.[1][2][3] The affinity of these compounds for the 5-HT1A receptor and SERT highlights their potential as novel antidepressants or anxiolytics.
Neuroprotection via SIRT2 Inhibition
More recently, a related scaffold, 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine, has been explored for its neuroprotective properties. Specifically, derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. Inhibition of SIRT2 has been shown to be a potential therapeutic strategy for neurodegenerative conditions like Parkinson's disease. This suggests that the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core could also be a valuable starting point for the development of novel neuroprotective agents.
Quantitative Data Summary
The following table summarizes the in vitro activities of representative compounds with the tetrahydropyrido[4,3-d]pyrimidine and related scaffolds at key CNS targets.
| Compound ID | Scaffold Type | Target | Assay Type | Activity (Ki/IC50) | Reference |
| Compound 10.7 | 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine | 5-HT1A Receptor | Radioligand Binding | Ki = 8-87 nM | [3] |
| Compound 10.16 | 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine | 5-HT1A Receptor | Radioligand Binding | Ki = 8-87 nM | [3] |
| Representative Compound | 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine | SERT | Radioligand Binding | Ki = 8-602 nM | [1] |
| ICL-SIRT078 | 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one | SIRT2 | Biochemical Assay | Ki = 0.62 µM |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: Drug Discovery Workflow.
Experimental Protocols
Synthesis of a Representative 4-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivative
This protocol describes a general method for the synthesis of 4-phenyl-substituted tetrahydropyrido[4,3-d]pyrimidines, which have shown affinity for serotonin receptors.
Materials:
-
N-benzyl-4-piperidone
-
Benzaldehyde
-
Urea
-
Potassium tert-butoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
Step 1: Biginelli-type Condensation. To a solution of N-benzyl-4-piperidone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add urea (1.5 equivalents) and potassium tert-butoxide (1.2 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.
Materials:
-
HeLa or HEK293 cells stably expressing the human 5-HT1A receptor
-
Membrane preparation from the above cells
-
[3H]8-OH-DPAT (Radioligand)
-
Serotonin (for non-specific binding determination)
-
Test compound
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (GF/B or GF/C)
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [3H]8-OH-DPAT (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and a high concentration of serotonin (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Serotonin Reuptake Inhibition Assay
This protocol is used to assess the functional inhibitory activity of a test compound on the serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
[3H]Serotonin
-
Known SERT inhibitor (e.g., fluoxetine) for positive control
-
Test compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating: Plate the hSERT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or fluoxetine in KRH buffer for 15-30 minutes at 37°C.
-
Initiate the uptake by adding [3H]Serotonin (at a concentration close to its Km) to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the amount of [3H]Serotonin taken up by the cells at each concentration of the test compound. Plot the percentage of inhibition of serotonin uptake against the logarithm of the test compound concentration to determine the IC50 value.
These notes and protocols provide a foundational resource for researchers interested in exploring the potential of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold in the development of novel CNS therapies. The versatility of this chemical core, combined with the established and emerging biological targets in the CNS, presents a rich area for future drug discovery efforts.
References
- 1. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Tetrahydropyridopyrimidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetrahydropyridopyrimidine derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this important class of compounds.
I. Frequently Asked Questions (FAQs)
Q1: My tetrahydropyridopyrimidine derivative shows poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with many heterocyclic compounds, including tetrahydropyridopyrimidine derivatives. Here’s a recommended initial workflow:
-
Characterize the Compound: Confirm the purity and solid-state properties (e.g., crystalline or amorphous) of your compound, as these can significantly impact solubility.
-
Determine Baseline Solubility: Measure the thermodynamic solubility in purified water and relevant buffers (e.g., phosphate-buffered saline, pH 7.4).
-
Assess pH-Dependent Solubility: Determine the pKa of your compound. The solubility of ionizable compounds can often be improved by adjusting the pH of the solution.
-
Consider Formulation Strategies: Based on the compound's properties, explore various solubility enhancement techniques as detailed in this guide.
Q2: I am observing precipitation of my compound in aqueous buffers during in vitro assays. How can I troubleshoot this?
A2: Precipitation during in vitro assays can lead to inaccurate and unreliable results. Consider the following troubleshooting steps:
-
Reduce Final DMSO Concentration: If you are using a DMSO stock solution, ensure the final concentration of DMSO in your assay medium is low (typically ≤ 0.5%) to prevent precipitation.
-
Use a Co-solvent: In some cases, a small percentage of a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol) in the final solution can help maintain solubility.
-
Pre-complex with Cyclodextrins: For compounds that are amenable, pre-forming an inclusion complex with a cyclodextrin can significantly enhance aqueous solubility.
-
Prepare a Solid Dispersion: If you have sufficient material, preparing a solid dispersion of your compound in a hydrophilic polymer can improve its dissolution and apparent solubility.
II. Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and experimental protocols for common solubility enhancement techniques.
Salt Formation
Issue: My tetrahydropyridopyrimidine derivative is a weakly basic or acidic compound with poor aqueous solubility.
Solution: Salt formation is a widely used and effective method to increase the solubility and dissolution rate of ionizable compounds.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Salt does not form | The pKa difference between the drug and the counter-ion is not sufficient (generally, a ∆pKa of > 2-3 is recommended). | Select a stronger acid or base as the counter-ion. |
| Salt is unstable and disproportionates in solution | The salt has a high Ksp (solubility product), leading to precipitation of the free form of the drug. | Choose a counter-ion that forms a more stable salt with a lower Ksp. Consider using a common ion to suppress dissociation. |
| The resulting salt is hygroscopic | The chosen counter-ion has a high affinity for water. | Screen a variety of counter-ions to identify a salt with acceptable hygroscopicity. |
Experimental Protocol: Salt Formation of a Weakly Basic Tetrahydropyridopyrimidine Derivative
-
Dissolve the Free Base: Dissolve 1 mmol of the tetrahydropyridopyrimidine derivative in a suitable organic solvent (e.g., methanol, ethanol, or acetone).
-
Add the Acid: Add a stoichiometric equivalent (1 mmol) of a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) dissolved in a minimal amount of the same solvent.
-
Induce Crystallization: Stir the solution at room temperature. If no precipitate forms, crystallization can be induced by slow evaporation of the solvent, cooling the solution, or adding an anti-solvent.
-
Isolate and Dry: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the Salt: Confirm salt formation and characterize the product using techniques such as melting point analysis, spectroscopy (FTIR, NMR), and X-ray powder diffraction (XRPD).
-
Determine Aqueous Solubility: Measure the aqueous solubility of the newly formed salt and compare it to the free base.
Quantitative Data:
| Compound | Form | Solubility (µg/mL) | Fold Increase |
| Tetrahydropyridopyrimidine Derivative A | Free Base | 10 | - |
| Tetrahydropyridopyrimidine Derivative A HCl Salt | Salt | 500 | 50 |
| Tetrahydropyridopyrimidine Derivative B | Free Base | 5 | - |
| Tetrahydropyridopyrimidine Derivative B Mesylate Salt | Salt | 350 | 70 |
Solid Dispersion
Issue: My compound has very low aqueous solubility, and salt formation is not a viable option.
Solution: Creating a solid dispersion of the drug in a hydrophilic polymer matrix can significantly enhance its dissolution rate and apparent solubility by presenting the drug in an amorphous, high-energy state.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Drug recrystallizes over time | The drug loading is too high, or the polymer does not sufficiently inhibit crystallization. | Decrease the drug-to-polymer ratio. Screen different polymers to find one that has strong interactions with the drug, such as hydrogen bonding. |
| Poor dissolution enhancement | The drug and polymer are not miscible at the molecular level. | Ensure the use of a common solvent during preparation that dissolves both the drug and the polymer. Optimize the solvent evaporation rate. |
| Tacky or difficult-to-handle product | The chosen polymer has a low glass transition temperature (Tg). | Select a polymer with a higher Tg or combine it with a secondary polymer to improve the physical properties of the solid dispersion. |
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Dissolve Drug and Polymer: Dissolve both the tetrahydropyridopyrimidine derivative and the polymer in a common volatile organic solvent (e.g., methanol, ethanol, dichloromethane). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Further Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a uniform powder and pass it through a sieve.
-
Characterize the Dispersion: Confirm the amorphous nature of the drug within the dispersion using DSC and XRPD.
-
Evaluate Dissolution: Perform dissolution studies in a relevant aqueous medium and compare the dissolution profile to that of the pure crystalline drug.
Quantitative Data:
| Compound | Formulation | Solubility (µg/mL) | Fold Increase |
| Tetrahydropyridopyrimidine Derivative C | Crystalline Drug | 2 | - |
| 1:4 Drug:PVP K30 Solid Dispersion | Solid Dispersion | 80 | 40 |
| Tetrahydropyridopyrimidine Derivative D | Crystalline Drug | 8 | - |
| 1:5 Drug:Soluplus® Solid Dispersion | Solid Dispersion | 250 | 31 |
Cyclodextrin Complexation
Issue: I need to enhance the solubility of my compound for in vitro or in vivo studies without chemical modification.
Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low complexation efficiency | The drug molecule is too large or does not fit well into the cyclodextrin cavity. The cyclodextrin itself has limited solubility. | Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) which have different cavity sizes and solubilities. |
| Precipitation of the complex | The solubility of the drug-cyclodextrin complex itself is limited. | This can sometimes occur with natural cyclodextrins. Using more soluble derivatives like HP-β-CD or SBE-β-CD usually resolves this issue. |
| Inconsistent results | Incomplete complexation or variability in the preparation method. | Ensure thorough mixing and sufficient equilibration time. Lyophilization or spray drying can provide more consistent and amorphous complexes. |
Experimental Protocol: Preparation of a Drug-Cyclodextrin Complex by Lyophilization
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Prepare an Aqueous Cyclodextrin Solution: Dissolve the cyclodextrin in purified water.
-
Add the Drug: Add an excess amount of the tetrahydropyridopyrimidine derivative to the cyclodextrin solution.
-
Equilibrate: Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Undissolved Drug: Filter the suspension through a 0.22 µm filter to remove any un-complexed, undissolved drug.
-
Lyophilization: Freeze-dry the resulting clear solution to obtain a fluffy, solid powder of the drug-cyclodextrin complex.
-
Characterize the Complex: Confirm complex formation using techniques such as DSC, FTIR, and NMR.
-
Determine Apparent Solubility: Dissolve the complex in water and measure the concentration of the drug to determine the apparent solubility.
Quantitative Data:
| Compound | Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Tetrahydropyridopyrimidine Derivative E | Unformulated Drug | 15 | - |
| Drug-HP-β-CD Complex (1:1 molar ratio) | Cyclodextrin Complex | 750 | 50 |
| Tetrahydropyridopyrimidine Derivative F | Unformulated Drug | 1 | - |
| Drug-SBE-β-CD Complex (1:1 molar ratio) | Cyclodextrin Complex | 200 | 200 |
| MRTX849 (a tetrahydropyridopyrimidine derivative) | Unformulated Drug | Low | - |
| MRTX849 in FaSSIF (pH 6.5) | In biorelevant media | 800[1] | N/A |
III. Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubility Enhancement
This diagram illustrates a typical workflow for addressing the poor aqueous solubility of a tetrahydropyridopyrimidine derivative.
Caption: Workflow for improving the solubility of tetrahydropyridopyrimidine derivatives.
KRAS-G12C Signaling Pathway
Many tetrahydropyridopyrimidine derivatives have been developed as inhibitors of mutated KRAS, particularly the G12C mutation. This diagram shows a simplified overview of the KRAS signaling pathway and the point of intervention for these inhibitors.
Caption: Simplified KRAS-G12C signaling pathway and inhibitor mechanism.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative shows high in vitro potency but poor oral bioavailability. What are the likely causes?
A1: Poor oral bioavailability of potent compounds is a common challenge in drug development.[1][2] The primary reasons can be categorized into three main areas:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[3] The Biopharmaceutics Classification System (BCS) classifies drugs based on their solubility and permeability, with poorly soluble compounds often exhibiting low bioavailability.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[4] This can be due to unfavorable physicochemical properties (e.g., high polarity, large molecular size) or because the compound is a substrate for efflux transporters.
-
Extensive First-Pass Metabolism: After absorption, the compound may be heavily metabolized by enzymes in the intestine or liver (primarily Cytochrome P450s) before it reaches systemic circulation.[3]
Q2: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A2: The Caco-2 permeability assay is the industry-standard in vitro model to assess a compound's potential for intestinal absorption and identify if it is a substrate for efflux transporters.[5] This is determined by calculating the efflux ratio (ER) from a bidirectional Caco-2 assay. An ER greater than 2 suggests that the compound is subject to active efflux.[6][7] To confirm the involvement of specific transporters, the assay can be performed in the presence of known inhibitors, such as verapamil for P-gp.[7]
Q3: What are the initial steps to improve the solubility of my lead compound?
A3: Improving aqueous solubility is a critical first step towards enhancing oral bioavailability. Several formulation strategies can be employed:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can improve the dissolution rate.[3]
-
Amorphous Solid Dispersions: Dispersing the compound in an amorphous form within a polymer matrix can enhance solubility and dissolution.[3]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.
-
Co-solvents and Surfactants: These can be used in liquid formulations to increase the solubility of the compound.
Q4: What is a prodrug approach and how can it help improve the oral bioavailability of my compound?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[8] This strategy can be used to overcome several bioavailability barriers:
-
Increased Permeability: By masking polar functional groups, a prodrug can be made more lipophilic, enhancing its ability to cross the intestinal membrane.
-
Improved Solubility: Attaching a hydrophilic moiety to the parent drug can increase its aqueous solubility.[9]
-
Protection from First-Pass Metabolism: The prodrug may be designed to be resistant to metabolic enzymes, releasing the active drug only after absorption.
-
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes at the target site of action.[10]
Troubleshooting Guides
Problem 1: Low aqueous solubility of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compound.
| Potential Cause | Troubleshooting Steps |
| Inherently poor solubility of the chemical scaffold. | 1. Conduct a thorough solubility assessment: Determine the kinetic and thermodynamic solubility in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).2. Medicinal Chemistry Approach: Modify the structure to introduce more polar or ionizable groups, if compatible with target binding.3. Formulation Strategies: - Micronization/Nanonization: Reduce particle size to increase surface area. - Solid Dispersions: Prepare amorphous solid dispersions with hydrophilic polymers. - Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS).[3] |
Problem 2: High efflux ratio observed in the Caco-2 permeability assay.
| Potential Cause | Troubleshooting Steps |
| Compound is a substrate for efflux transporters (e.g., P-gp, BCRP, MRP2). | 1. Confirm Transporter Involvement: Repeat the Caco-2 assay with known inhibitors of major efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP). A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that transporter.[11]2. Structural Modification: Analyze the structure-activity relationship to identify moieties contributing to transporter recognition and modify the structure to reduce efflux, while maintaining potency.3. Co-administration with an Efflux Inhibitor: While not ideal for a new chemical entity, this can be a strategy for some drug candidates. |
Problem 3: High clearance observed in the liver microsomal stability assay.
| Potential Cause | Troubleshooting Steps |
| Compound is rapidly metabolized by hepatic enzymes (e.g., Cytochrome P450s). | 1. Identify Metabolic Soft Spots: Conduct metabolite identification studies to determine the sites on the molecule that are most susceptible to metabolism.2. Medicinal Chemistry Approach: Modify the metabolic "soft spots" to block or slow down metabolism. This could involve introducing electron-withdrawing groups or replacing metabolically labile groups.3. Prodrug Approach: Design a prodrug that masks the metabolically labile site and is cleaved to the active drug after absorption. |
Data Presentation
While a comprehensive comparative table is not feasible from publicly available data, below are examples of pharmacokinetic data for specific 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives.
Table 1: Pharmacokinetic Parameters of Compound V12 and its Metabolite V13 in Rats [12][13]
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| V13 (metabolite of V12) | 10 | 1070 | Not Reported | 1412 | 3.5 |
Note: Compound V12 was found to be rapidly metabolized to V13 in rats. The reported pharmacokinetic parameters are for the active metabolite V13 after oral administration of V12.
Table 2: In Vitro ADME Properties of a Selective PI3Kδ Inhibitor (Compound 11f) [14]
| Compound | Human Liver Microsomal Stability (% remaining after 30 min) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) |
| 11f | >95 | 1.5 |
Note: Compound 11f was identified as a potent, highly selective, and orally available PI3Kδ inhibitor.
Experimental Protocols
Solubility Assay (Kinetic)
Objective: To determine the kinetic aqueous solubility of a compound.
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.
-
Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).
-
After incubation, separate any undissolved precipitate by filtration or centrifugation.
-
Quantify the concentration of the compound in the filtrate/supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
The measured concentration represents the kinetic solubility.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify potential for active efflux.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and determine the compound concentration by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes.
Methodology: [20][21][22][23][24]
-
Preparation: Prepare a reaction mixture containing pooled human liver microsomes, a NADPH-regenerating system, and buffer in a microtiter plate.
-
Initiation: Add the test compound to the reaction mixture to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Determine the rate of disappearance of the compound to calculate parameters such as half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Caco-2 permeability assay workflow.
References
- 1. colorcon.com [colorcon.com]
- 2. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharm-int.com [pharm-int.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: Troubleshooting Inconsistent Results in Pyrimidine Compound Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results and a loss of activity with my pyrimidine compound, especially when using DMSO stock solutions?
A1: A primary reason for inconsistent results is the potential instability of your pyrimidine compound. Some pyrimidine derivatives, particularly those with certain functional groups like 5-aminopyrimidines, can undergo oxidation and condensation reactions, especially when dissolved in dimethyl sulfoxide (DMSO).[1] The presence of water in DMSO can also contribute to the degradation of the compound.[1] To mitigate this, it is crucial to prepare fresh stock solutions in high-purity, anhydrous DMSO immediately before use.[1] If storage is necessary, aliquot stock solutions into single-use volumes and store them at -80°C to minimize freeze-thaw cycles and exposure to air and moisture.[1] For highly sensitive compounds, preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, is recommended.[1]
Q2: My fluorescence-based assay is showing high background signals and non-reproducible results. What could be the cause?
A2: High background fluorescence and inconsistent readings in fluorescence-based assays can often be attributed to the intrinsic fluorescence of the pyrimidine compound itself or its degradation products.[1] Some pyrimidine analogs can absorb and emit light at wavelengths that interfere with the assay's detection method.[1][2] To address this, run a control experiment with your compound in the assay buffer without the biological target to measure its intrinsic fluorescence.[1] If compound interference is confirmed, consider optimizing the excitation and emission wavelength settings on your instrument to minimize this interference.[1] If the issue persists, switching to a non-fluorescence-based detection method, such as luminescence or absorbance, may be necessary.[1]
Q3: I'm observing shallow or inconsistent dose-response curves, making it difficult to determine accurate IC50/EC50 values. What are the likely causes?
A3: Poor dose-response curves are often a result of issues with compound solubility in the assay buffer.[1] Pyrimidine compounds, like many small molecules, can have limited aqueous solubility, leading to precipitation at higher concentrations. This reduces the effective concentration of the compound in the assay, leading to a flattening of the dose-response curve. Visually inspect your assay plates for any signs of precipitation.[1] To improve solubility, you can consider adjusting the pH of the buffer (for ionizable compounds) or using a co-solvent system, though it's important to keep the concentration of organic solvents low to avoid affecting the biological system.[3]
Q4: What are the most common sources of batch-to-batch variability in the synthesis of pyrimidine compounds that could affect my assay results?
A4: Batch-to-batch variability in synthesized compounds can significantly impact assay reproducibility. Common sources of this variability include variations in the quality and purity of starting materials and reagents, minor deviations in reaction conditions such as temperature and time, and inconsistencies in work-up and purification procedures.[4] It is crucial to thoroughly characterize each new batch of a synthesized pyrimidine compound using analytical techniques like HPLC, NMR, and mass spectrometry to ensure consistent purity and identity before use in biological assays.[4]
Troubleshooting Workflows and Diagrams
A systematic approach is crucial for identifying the root cause of inconsistent assay results. The following diagrams illustrate a general troubleshooting workflow and common sources of variability.
Caption: A flowchart for systematically troubleshooting inconsistent results.
References
strategies to reduce off-target effects of tetrahydropyridopyrimidine inhibitors
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating off-target effects of tetrahydropyridopyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for tetrahydropyridopyrimidine inhibitors?
A1: Off-target effects occur when a drug or inhibitor binds to and affects proteins other than its intended target. For tetrahydropyridopyrimidine-based kinase inhibitors, this is a significant concern because the ATP-binding sites of kinases are highly conserved across the kinome.[1][2] Unintended interactions can lead to a range of issues, including cellular toxicity, misleading experimental results, and adverse side effects in a clinical context.[3][4] It is crucial to characterize these effects to ensure that the observed biological response is truly due to the inhibition of the primary target.
Q2: My experiment with a tetrahydropyridopyrimidine inhibitor shows an unexpected cellular phenotype. Could this be an off-target effect?
A2: Yes, an unexpected or inconsistent cellular phenotype is a common indicator of off-target activity.[2] Because many signaling pathways are interconnected, inhibiting an unintended kinase can trigger unforeseen biological consequences.[5] To investigate this, we recommend a series of validation experiments, including the use of a structurally distinct inhibitor for the same target and performing target knockdown (e.g., via siRNA or CRISPR) to see if the phenotype is replicated.
Q3: How can I determine the kinase selectivity profile of my inhibitor?
A3: Determining the kinase selectivity profile is a critical step in characterizing your inhibitor. The most common method is to screen your compound against a large panel of purified kinases (kinome scanning) using either enzymatic activity assays or competitive binding assays.[2][6] Several commercial vendors offer these services. Additionally, cell-based methods like chemoproteomics or the NanoBRET assay can provide a more physiologically relevant assessment of target engagement and selectivity within a cellular environment.[6]
Q4: My inhibitor shows activity against multiple kinases in a screening panel. How do I interpret these results?
A4: When your inhibitor shows activity against multiple kinases, it's important to compare the potency. The IC50 (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values quantify the inhibitor's potency against each kinase. A significant difference (e.g., >100-fold) between the potency for the intended target and other kinases suggests good selectivity.[2] If the potencies are similar, off-target effects are likely.[2] Consider the expression levels and biological roles of the identified off-targets in your experimental system to determine if they could be contributing to the observed phenotype.
Q5: What strategies can I use to improve the selectivity of my tetrahydropyridopyrimidine inhibitor?
A5: Improving selectivity typically involves medicinal chemistry and structure-based design. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the tetrahydropyridopyrimidine scaffold to understand how chemical changes affect potency and selectivity.[7][8]
-
Exploiting Unique Active Site Features: Design modifications that interact with less conserved regions of the target's active site, such as the "gatekeeper" residue.[1] Introducing bulky substituents can create steric hindrance that prevents binding to off-targets with larger gatekeeper residues.[1]
-
Covalent Inhibition: For irreversible inhibitors, targeting a non-conserved cysteine residue near the active site can dramatically increase selectivity.[1][9]
-
Allosteric Targeting: Designing inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket, can lead to higher selectivity.[10]
Q6: Are there computational tools that can help predict off-target effects?
A6: Yes, computational approaches are valuable for predicting potential off-target interactions early in the drug discovery process.[3] Techniques like molecular docking, machine learning, and quantitative structure-activity relationship (QSAR) modeling can screen your inhibitor against databases of protein structures to identify likely binding partners.[11][12][13] These in silico methods can help prioritize which off-targets to test experimentally and guide the design of more selective compounds.[14]
Q7: How can I definitively confirm that the observed cellular effect is due to inhibiting the intended target?
A7: Confirming on-target activity requires multiple lines of evidence. A rescue experiment is a powerful validation method. In this experiment, you would introduce a version of your target protein that has been mutated to be resistant to your inhibitor. If the cells expressing the resistant mutant no longer show the phenotype when treated with the inhibitor, it strongly suggests the effect is on-target. Another approach is to correlate the inhibitor's potency in biochemical assays with its potency in cellular functional assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Results Across Cell Lines | Cell line-specific expression of off-target kinases. | 1. Test your inhibitor in multiple, distinct cell lines to confirm the specificity of the effect. 2. Perform a kinome-wide selectivity screen using lysates from the specific cell line where the anomaly is observed.[2] |
| Unexpected Activation of a Signaling Pathway | Inhibition of an off-target kinase is causing a compensatory feedback loop. | 1. Use phospho-specific antibodies or mass spectrometry to analyze changes in related signaling pathways. 2. Co-treat with a known selective inhibitor of the suspected compensatory pathway to see if the original phenotype is restored.[15] |
| Lack of Correlation Between Biochemical and Cellular Potency | Poor cell permeability, rapid metabolism of the compound, or engagement of a different target in the cellular context. | 1. Perform cell permeability assays (e.g., Caco-2). 2. Analyze compound stability in cell culture media and microsomes. 3. Use a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm the inhibitor is binding to the intended target in live cells.[6] |
| Toxicity Observed at Efficacious Doses | The therapeutic window is narrow due to potent off-target effects. | 1. Conduct a comprehensive selectivity profile to identify off-targets that may be responsible for the toxicity. 2. Redesign the inhibitor based on SAR to reduce activity against key off-targets while maintaining on-target potency.[16][17] |
Quantitative Data Summary
The following table provides an example of a selectivity profile for a hypothetical tetrahydropyridopyrimidine inhibitor, "Compound Y."
| Target Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target | Interpretation |
| Primary Target Kinase A | 5 | 1x | High Potency |
| Off-Target Kinase B | 250 | 50x | Moderate Selectivity |
| Off-Target Kinase C | 8,500 | 1,700x | High Selectivity |
| Off-Target Kinase D | 45 | 9x | Low Selectivity (Potential for Off-Target Effects) |
| Off-Target Kinase E | >10,000 | >2,000x | High Selectivity |
Interpretation: Compound Y is highly potent against its primary target. It shows excellent selectivity against kinases C and E. However, its activity against Off-Target Kinase D is only 9-fold weaker than against the primary target, indicating a high likelihood of off-target effects in cellular systems where Kinase D is active.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via Competitive Binding Assay
This protocol outlines a general workflow for assessing the binding affinity of an inhibitor across a panel of kinases.
-
Immobilization of Kinases: A panel of purified, recombinant kinases is immobilized onto a solid support, such as multi-well plates or beads.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Compound Y) in an appropriate assay buffer. A typical concentration range would be from 100 µM down to 1 pM.
-
Competition Reaction: A known, tagged tracer ligand that binds broadly to kinase active sites is added to the immobilized kinases along with the various concentrations of the test inhibitor. The test inhibitor will compete with the tracer for binding to each kinase.
-
Incubation: The mixture is incubated for a specified time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Washing: The solid support is washed to remove unbound tracer and inhibitor.
-
Signal Detection: The amount of tracer bound to each kinase is quantified using an appropriate detection method (e.g., fluorescence, luminescence). A lower signal indicates stronger competition from the test inhibitor.
-
Data Analysis: The signal is plotted against the inhibitor concentration. The data are fitted to a dose-response curve to calculate the IC50 or Kᵢ value for each kinase in the panel.
Protocol 2: Cellular Target Engagement via NanoBRET™ Assay
This protocol assesses an inhibitor's ability to bind its target within living cells.
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Plate the cells in a multi-well assay plate (e.g., 96-well or 384-well) and incubate to allow for cell adherence.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a period to allow for cell entry and target binding (e.g., 2 hours).
-
Tracer Addition: Add the fluorescent NanoBRET™ energy transfer tracer, which is designed to bind to the active site of the target kinase.
-
Signal Measurement: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). As the inhibitor displaces the fluorescent tracer from the target, the BRET signal decreases. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects target engagement in a physiological context.[6]
Visualizations
Caption: Simplified KRAS/MAPK signaling pathway targeted by some tetrahydropyridopyrimidine inhibitors.
Caption: Experimental workflow for assessing and improving inhibitor selectivity.
Caption: Logic diagram for troubleshooting the source of an unexpected cellular phenotype.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. icr.ac.uk [icr.ac.uk]
- 7. bioengineer.org [bioengineer.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 16. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing metabolic stability of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine drug candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing the metabolic stability of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for drug candidates?
A1: Metabolic stability refers to a drug candidate's resistance to breakdown by metabolic enzymes in the body.[1] The primary site for drug metabolism is the liver, which contains enzymes like cytochrome P450s (CYPs) that modify foreign compounds to facilitate their excretion.[2][3][4] High metabolic stability is desirable because it can lead to:
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Increased bioavailability and half-life , potentially allowing for less frequent dosing.[2][5]
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A more predictable relationship between dose and plasma concentration , which can reduce the need for therapeutic monitoring.[6]
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Lower inter-patient variability in drug levels, as much of this variability stems from differences in metabolic capacity.[6]
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Reduced potential for drug-drug interactions and the formation of toxic metabolites.[3]
Compounds with poor metabolic stability often undergo extensive "first-pass" metabolism in the liver after oral absorption, leading to low bioavailability and rapid elimination.[7]
Q2: What are the most common in vitro assays to measure the metabolic stability of my 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds?
A2: The two most widely used in vitro systems are liver microsomes and hepatocytes.[2][7]
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Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[5] It is a cost-effective, high-throughput method to determine a compound's intrinsic clearance (CLint) by monitoring its rate of disappearance.[2][5]
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Hepatocyte Stability Assay: This assay uses intact, cryopreserved liver cells (hepatocytes), which are considered the "gold standard" for in vitro metabolism studies.[2] They contain a full suite of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors, providing a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[2][7]
Q3: Which assay should I choose: liver microsomes or hepatocytes?
A3: The choice depends on the stage of your research and the specific questions you are asking.
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Content | Primarily Phase I enzymes (CYPs, FMOs).[5] | Both Phase I and Phase II enzymes and cofactors.[7] |
| Physiological Relevance | Lower; lacks cellular structure and Phase II pathways. | Higher; "gold standard" system that mimics the in vivo environment.[2][3] |
| Throughput | High, easily adaptable for screening large numbers of compounds.[5] | Lower, more complex assay setup. |
| Cost | Relatively low cost.[2] | More expensive. |
| Best For | Early-stage screening, identifying CYP-mediated metabolism, determining intrinsic clearance for Phase I.[2] | Later-stage profiling, studying compounds with low clearance, investigating both Phase I and II metabolism, assessing overall cellular metabolism.[8] |
Q4: What are the likely metabolic "hotspots" on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold?
A4: Saturated heterocyclic rings are often susceptible to metabolism, particularly at positions adjacent to a heteroatom (e.g., nitrogen).[9] For the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, common metabolic pathways include:
-
Oxidation of the tetrahydropyridine ring: This is a common pathway for saturated heterocycles, often mediated by CYP enzymes.[9][10]
-
N-dealkylation: If the nitrogen atoms in the scaffold are substituted with alkyl groups.
-
Aromatic hydroxylation: If the scaffold is substituted with aromatic rings (e.g., a phenyl group), these rings can be oxidized.[11]
-
Metabolism by non-CYP enzymes: Depending on the substituents, enzymes like aldehyde oxidase (AO) could be involved, especially with electron-deficient aromatic systems.[11]
The primary enzymes responsible for the metabolism of most drugs are from the CYP1, CYP2, and CYP3 families, with CYP3A4, CYP2D6, CYP2C9, and CYP2C19 being particularly significant.[12][13]
Troubleshooting Guide
Q5: My compound shows high clearance (low stability) in the liver microsomal assay. What are my next steps?
A5: High clearance in microsomes strongly suggests that your compound is a substrate for CYP450 enzymes.[14] The recommended strategy is to identify the site of metabolism and then block it.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. nedmdg.org [nedmdg.org]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug metabolism and drug transport of the 100 most prescribed oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Addressing Resistance to Tetrahydropyridopyrimidine-Based EGFR Inhibitors
Welcome to the technical support center for researchers studying resistance mechanisms to tetrahydropyridopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows reduced sensitivity to my THPP-based EGFR inhibitor over time. What are the common resistance mechanisms?
A: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant challenge. The most common mechanisms can be broadly categorized as:
-
On-target alterations: Secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can prevent the drug from binding effectively.[1][2][3]
-
Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A frequent mechanism is the amplification of the MET receptor tyrosine kinase, which can then activate downstream pathways like PI3K/AKT, even when EGFR is inhibited.[1][4][5][6]
-
Downstream pathway alterations: Mutations or changes in components downstream of EGFR, such as in the PI3K/AKT or MAPK pathways, can lead to persistent signaling.[3][4]
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can alter cell characteristics, contributing to drug resistance.[1]
Q2: How can I confirm that my cell line has developed resistance?
A: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the drug in your suspected resistant cell line to the original, parental cell line. A significant increase (often 10-fold or more) in the IC50 value, determined by a cell viability assay like the MTT or CellTiter-Glo assay, indicates the development of resistance.
Q3: I'm seeing high background in my Western blot for phosphorylated proteins. What could be the cause?
A: High background when detecting phosphoproteins is a common issue. Key causes include:
-
Inappropriate blocking buffer: Milk contains a phosphoprotein called casein, which can be detected by anti-phospho antibodies.[7][8] Switching to a 3-5% Bovine Serum Albumin (BSA) solution for blocking is highly recommended.[9]
-
Contamination with phosphatases: During sample preparation, phosphatases can be released, leading to dephosphorylation of your target protein.[7][9] Always use lysis buffers supplemented with a fresh cocktail of phosphatase inhibitors.[10]
-
Antibody concentration: The primary or secondary antibody concentration may be too high. Titrating your antibodies to find the optimal concentration is crucial.
Troubleshooting Guides
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Unexpected Cell Viability Results (e.g., IC50 value is higher than expected for a sensitive line or inconsistent between experiments)
| Possible Cause | Suggested Solution |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before plating. Verify cell counts and viability (e.g., with Trypan Blue) before seeding each experiment. |
| Drug Instability | Prepare fresh drug dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a "no-cell" control with the drug and media to check for direct chemical reactions. |
| Incorrect Incubation Time | Optimize the incubation time for both the drug treatment and the viability reagent. For MTT assays, formazan crystals must be fully dissolved before reading.[11] |
| Mycoplasma Contamination | Contamination can alter cellular metabolism and drug response. Regularly test cultures for mycoplasma. |
Problem 2: No Signal or Weak Signal for Phosphorylated Protein on Western Blot
| Possible Cause | Suggested Solution |
| Dephosphorylation During Sample Prep | Work quickly and keep samples on ice at all times.[10] Use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.[7][10] |
| Low Abundance of Phosphoprotein | The phosphorylated form of a protein is often a small fraction of the total.[7][9] Increase the amount of protein loaded onto the gel (50-100 µg may be necessary). Use a highly sensitive ECL substrate for detection.[8] |
| Suboptimal Antibody Performance | Use an antibody specifically validated for Western blotting of the phosphorylated target. Optimize the primary antibody concentration and consider an overnight incubation at 4°C.[12] |
| Use of Phosphate-Based Buffers | Phosphate ions in PBS can compete with the phospho-epitope for antibody binding. Use Tris-Buffered Saline (TBS) for all wash and antibody dilution steps.[8] |
| Inefficient Transfer | Verify protein transfer by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and membrane and that no air bubbles are present. |
Problem 3: Inconsistent or Non-Reproducible qPCR Results
| Possible Cause | Suggested Solution |
| Poor RNA Quality/Integrity | Use a spectrophotometer to assess RNA purity (A260/280 ratio should be ~2.0). Run an aliquot on a gel to check for distinct ribosomal RNA bands, indicating integrity.[13] |
| Inefficient cDNA Synthesis | Ensure you are using a consistent amount of high-quality RNA for the reverse transcription reaction. Primer choice (oligo(dT) vs. random hexamers) can impact efficiency.[14] |
| Primer-Dimer Formation | This can be seen as a peak at a lower melting temperature in the dissociation (melt) curve analysis.[13] Redesign primers using specialized software or optimize the annealing temperature.[15] |
| Pipetting Inaccuracy | Inconsistent pipetting, especially with small volumes, can cause significant variation.[15] Prepare a master mix for all common reagents to minimize pipetting errors.[16] |
| Genomic DNA Contamination | Design primers that span an exon-exon junction. Perform a DNase treatment step during RNA isolation.[17] |
Data Presentation: Characterizing Drug Resistance
When characterizing a newly generated resistant cell line, summarizing the data clearly is crucial.
Table 1: Comparison of IC50 Values for THPP-EGFRi
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| NCI-H1975 | 50 ± 5.2 | 1250 ± 85.1 | 25.0 |
| PC-9 | 15 ± 2.1 | 980 ± 60.7 | 65.3 |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental). Data are presented as mean ± SD from three independent experiments. |
Table 2: Gene Expression Analysis in Resistant vs. Parental Cells (qPCR)
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| MET | 1.0 ± 0.15 | 15.4 ± 2.1 | 15.4 |
| AXL | 1.0 ± 0.11 | 8.2 ± 1.3 | 8.2 |
| EGFR | 1.0 ± 0.09 | 1.1 ± 0.14 | 1.1 |
| Expression is normalized to the GAPDH housekeeping gene and presented relative to the parental cell line. Data are mean ± SD. |
Key Experimental Protocols
Protocol: Generation of Drug-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cancer cell lines through continuous, dose-escalating exposure.[18][19][20]
-
Determine Initial IC50: First, determine the IC50 of the parental cell line using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in media containing the drug at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[20]
-
Dose Escalation: Once the cells resume a normal growth rate and reach 70-80% confluency, passage them and increase the drug concentration by 1.5- to 2.0-fold.[18]
-
Recovery: If cells show excessive death (>50%), replace the media with drug-free media and allow them to recover before re-exposing them to the last tolerated concentration.[20]
-
Repeat: Continue this cycle of dose escalation and recovery for several months. The process is slow and requires patience.
-
Characterization: Periodically (e.g., every month), freeze down a stock of cells and determine their IC50. A resistant line is generally considered established when its IC50 is stably >10-fold higher than the parental line.
-
Maintenance: Maintain the final resistant cell line in culture medium containing the highest tolerated drug concentration to ensure the resistance phenotype is not lost.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial activity.[21]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of your compound. Include a "vehicle-only" control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11][22]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no-cell" blank. Normalize the data to the vehicle-treated control cells (representing 100% viability) and use non-linear regression to calculate the IC50 value.
Protocol: Western Blotting for Phospho-EGFR (p-EGFR)
This protocol is optimized for the detection of phosphorylated proteins, which are often labile.[9]
-
Sample Preparation:
-
Treat cells as required. Place the culture dish on ice and wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors.[24]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and agitate for 30 minutes at 4°C.
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[24]
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk. [7][9]
-
Primary Antibody: Incubate the membrane with anti-phospho-EGFR antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film.
-
-
Stripping and Reprobing (Optional): To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed for total EGFR or a loading control like β-actin.
Visualizations
Caption: Workflow for generating and analyzing drug-resistant cell lines.
Caption: MET amplification as a bypass track resistance mechanism to EGFR inhibitors.
Caption: Logic tree for troubleshooting weak phospho-protein Western blot signals.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. pcrbio.com [pcrbio.com]
- 15. dispendix.com [dispendix.com]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. QPCR Protocol [protocols.io]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. atcc.org [atcc.org]
- 23. broadpharm.com [broadpharm.com]
- 24. bio-rad.com [bio-rad.com]
Technical Support Center: Interpreting Complex NMR Spectra of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride and interpreting its NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
Q2: Why do the protons on the tetrahydropyridine ring show complex splitting patterns?
A2: The complexity arises from several factors. The tetrahydropyridine ring can exist in various conformations, such as a half-chair, leading to different chemical environments for axial and equatorial protons.[3] This can result in geminal coupling (protons on the same carbon) and vicinal coupling (protons on adjacent carbons) with different coupling constants, leading to overlapping multiplets.[4]
Q3: How does the hydrochloride salt form affect the NMR spectrum?
A3: The hydrochloride salt form has a significant impact on the NMR spectrum. The protonation of the nitrogen atoms causes a downfield shift of neighboring protons and carbons due to the increased positive charge density.[1][2] This effect is most pronounced for the protons and carbons closest to the protonated nitrogens. Additionally, the presence of the hydrochloride salt can influence the solubility and aggregation of the molecule in different NMR solvents, potentially leading to peak broadening.[5]
Q4: I am observing very broad peaks in my 1H NMR spectrum. What could be the cause?
A4: Broad peaks in the NMR spectrum can be attributed to several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer should be the first step.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, causing peak broadening.[6][7]
-
Incomplete Dissolution: If the sample is not fully dissolved, solid particles can disrupt the magnetic field homogeneity.[8][9]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[10]
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale, such as N-H protons, can appear as broad signals.[11]
Q5: How can I confirm the presence of N-H protons?
A5: The presence of N-H protons can be confirmed by performing a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, and the sample is shaken. The labile N-H protons will exchange with deuterium, causing their corresponding signals to disappear or significantly decrease in intensity in a subsequent ¹H NMR spectrum.[6]
Troubleshooting Guides
Issue 1: Overlapping Signals in the Aliphatic Region
Symptoms: The signals for the protons at C5, C7, and C8 of the tetrahydropyridine ring are overlapping, making it difficult to determine multiplicities and coupling constants.
Possible Causes:
-
The chemical shifts of these protons are inherently close.
-
The choice of NMR solvent is not providing sufficient signal dispersion.[6]
Solutions:
-
Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Methanol-d₄) can alter the chemical shifts and may resolve the overlapping signals.[6]
-
Increase Spectrometer Field Strength: Using a higher field NMR spectrometer will increase the chemical shift dispersion in Hz, which can help to resolve overlapping multiplets.
-
2D NMR Techniques: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate the protons to their directly attached carbons.[12]
Issue 2: Inaccurate Integration Values
Symptoms: The integration of the proton signals does not correspond to the expected number of protons for each group.
Possible Causes:
-
Inadequate Relaxation Delays: If the relaxation delay (d1) is too short, nuclei with longer relaxation times may not fully relax between pulses, leading to inaccurate signal intensities.[12]
-
Signal Overlap: If peaks are overlapping, the integration regions may be difficult to define correctly.
-
Presence of Impurities: Signals from impurities will contribute to the total integration.
Solutions:
-
Increase the Relaxation Delay: Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the nuclei of interest.
-
Improve Spectral Resolution: As mentioned in Issue 1, changing the solvent or using a higher field spectrometer can help resolve overlapping signals for more accurate integration.
-
Purify the Sample: Ensure the sample is of high purity to avoid interference from extraneous signals.
Data Presentation
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.2 | s | 1H | H-2 |
| ~8.8 | s | 1H | H-4 |
| ~4.5 | s | 2H | H-5 |
| ~3.5 | t | 2H | H-7 |
| ~3.0 | t | 2H | H-8 |
| ~10-12 | br s | 2H | NH (hydrochloride) |
Note: These are estimated values and may vary depending on experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-4 |
| ~155 | C-2 |
| ~150 | C-8a |
| ~115 | C-4a |
| ~45 | C-5 |
| ~40 | C-7 |
| ~25 | C-8 |
Note: These are estimated values and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[10]
-
Choose a Solvent: Select a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ or Methanol-d₄ are good starting points for hydrochloride salts.[10]
-
Dissolve the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][10]
-
Ensure Complete Dissolution: Vortex or gently heat the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.[10]
-
Filter the Solution (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9] This will help to improve the magnetic field homogeneity and spectral resolution.[9]
-
Transfer to NMR Tube: Carefully transfer the solution to a standard 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube and label it clearly.
Mandatory Visualization
Caption: Chemical structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | RUO [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. researchgate.net [researchgate.net]
- 12. azooptics.com [azooptics.com]
Technical Support Center: Scaling-Up Synthesis of Tetrahydropyridopyrimidine Derivatives
Welcome to the technical support center for the synthesis of tetrahydropyridopyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important class of heterocyclic compounds from the lab to pilot and manufacturing scales. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of tetrahydropyridopyrimidine derivatives from a lab-scale to a multi-kilogram scale?
A1: Transitioning from a laboratory synthesis to a large-scale manufacturing process introduces several critical challenges. Key issues include ensuring process reproducibility, managing heat transfer in larger reactors, controlling impurities, and optimizing solvent volumes for both reaction efficiency and environmental impact.[1][2][3] Medicinal chemistry routes are often designed for speed and diversity, not for scale, requiring significant process optimization for safety, robustness, and cost-effectiveness.[2][3]
Q2: How can I improve the yield and purity of my target tetrahydropyridopyrimidine compound during scale-up?
A2: Improving yield and purity on a larger scale often involves a multi-faceted approach. Re-evaluating and optimizing the synthetic route is a primary step; for instance, developing a transition-metal-free synthesis or avoiding protecting groups can significantly enhance process efficiency.[4][5] Careful control of reaction conditions, such as temperature and reagent addition rates, is crucial to minimize side reactions.[6][7] Additionally, developing robust crystallization and salt formation protocols can be highly effective for impurity removal and achieving high purity of the final product.[8]
Q3: What strategies can be employed to minimize the formation of byproducts and impurities in large-scale reactions?
A3: Minimizing impurities during scale-up requires a thorough understanding of the reaction mechanism. Strategies include:
-
Controlling Reaction Temperature: Avoiding cryogenic conditions where possible, or carefully managing exotherms to prevent degradation and side reactions.[8]
-
Optimizing Reagent Addition: Slow or portion-wise addition of reagents can control reaction rates and minimize the formation of byproducts.
-
Catalyst Selection: Screening different catalysts and optimizing their loading can improve selectivity towards the desired product.[6][7]
-
Solvent Choice: The polarity and type of solvent can significantly influence reaction pathways and should be optimized for the desired outcome.[6][9]
Q4: Are there specific safety concerns to be aware of when scaling up the synthesis of these compounds?
A4: Yes, safety is paramount during scale-up. "One-pot" reactions that are manageable on a small scale can generate dangerous exotherms in large reactors.[2] The use of hazardous reagents, such as strong acids or pyrophoric materials, requires careful handling protocols and engineering controls appropriate for the scale of the reaction. A thorough process safety assessment should be conducted to identify potential hazards and implement mitigation strategies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield | Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. A moderate increase in temperature may be necessary, but this should be balanced against the potential for byproduct formation.[7] |
| Suboptimal Catalyst Activity: The catalyst may be deactivated or used in insufficient quantities. | Increase the catalyst loading or consider screening alternative catalysts. For reusable catalysts, ensure they are properly regenerated.[6][7] | |
| Poor Reagent Purity: Impurities in starting materials can interfere with the reaction. | Ensure all starting materials are of high purity. | |
| Formation of Insoluble Byproducts | Polymerization of Reactants: Aldehyd components, in particular, can be prone to self-condensation. | Consider adding the aldehyde slowly to the reaction mixture or using a milder catalyst.[6] |
| Low Solubility of Intermediates: An intermediate in the reaction pathway may not be soluble in the chosen solvent. | Experiment with different solvent systems that have a higher solubilizing capacity for all reaction components.[6] | |
| Difficulty in Product Purification | Presence of Closely-Related Impurities: Byproducts with similar polarity to the desired product can make purification by chromatography challenging. | Develop a robust crystallization procedure. If applicable, forming a salt of the final compound can be an effective method for purification.[8] |
| Residual Catalyst or Reagents: Contamination from the reaction can be carried through to the final product. | Optimize the work-up procedure to effectively remove residual catalysts and unreacted starting materials. This may involve specific aqueous washes or extractions. | |
| Inconsistent Results Between Batches | Variations in Reaction Conditions: Small deviations in temperature, stirring speed, or addition rates can have a larger impact on a bigger scale. | Implement strict process controls and document all reaction parameters meticulously. Utilize automated reactor systems for better control. |
| Raw Material Variability: Different batches of starting materials may have slight variations in purity or physical form. | Establish clear specifications for all raw materials and perform quality control checks on incoming batches. |
Quantitative Data Summary
The following tables summarize key quantitative data from process development and scale-up studies of tetrahydropyridopyrimidine derivatives, providing a benchmark for comparison.
Table 1: Comparison of Overall Yield for Different Synthetic Routes
| Compound | Synthetic Route | Number of Steps | Overall Yield | Scale | Reference |
| MRTX0902 Fumarate | Discovery Route | - | 18% | - | [8] |
| MRTX0902 Fumarate | Optimized Route | 8 | 44% | Multi-kilogram | [8] |
| Adagrasib (MRTX849) | Commercial Route | - | - | - | [4][5] |
| Adagrasib (MRTX849) | New, Chromatography-Free Route | 5 | 45% | - | [4][5] |
Table 2: Optimization of a Key Acylation Step
| Entry | Scale (kg) | Addition Method | Conversion (%) |
| 1 | 0.01 | Inverse | 86 |
| Data adapted from the process development of a related intermediate. |
Experimental Protocols
General Protocol for a Key SNAr Reaction in Tetrahydropyridopyrimidine Synthesis
This protocol is a generalized representation of a key step in the synthesis of many tetrahydropyridopyrimidine derivatives, based on published methods for related compounds.[4][5]
-
Reactor Setup: A suitable reactor is charged with the tetrahydropyridopyrimidine core and a suitable solvent (e.g., DMF).
-
Base Addition: A base, such as cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIEA), is added to the mixture.
-
Nucleophile Addition: The nucleophile (e.g., a substituted piperazine) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred until the reaction is complete, as monitored by HPLC.
-
Work-up: The reaction mixture is cooled and may be quenched with water. The product is then extracted into an organic solvent.
-
Purification: The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by crystallization or by forming a hydrochloride salt.
Visualizations
Below are diagrams illustrating key workflows and relationships in the scaling-up process.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. contractpharma.com [contractpharma.com]
- 4. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
Technical Support Center: Managing Compound Precipitation in In Vitro Kinase Assays
Compound precipitation is a significant challenge in in vitro kinase assays, potentially leading to inaccurate measurements of enzyme activity and unreliable IC50 values.[1][2][3] This guide provides troubleshooting advice and answers to frequently asked questions to help researchers identify, manage, and prevent issues related to compound solubility.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: I've added my compound to the assay buffer and now the solution appears cloudy or contains visible particles. What is the first step?
A: The first step is to visually confirm precipitation.[1] Cloudiness, haziness, or the presence of crystalline material are all indicators that your compound has precipitated out of solution.[4] This can lead to an unknown and lower effective concentration of your compound in the assay, potentially masking its true activity.[2][4]
Immediate Actions:
-
Visually Inspect: Carefully check the wells of your assay plate, especially at higher compound concentrations, for any signs of precipitation.[1]
-
Reduce Concentration: As a primary troubleshooting step, try testing lower concentrations of your compound.[4]
-
Review DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is within a tolerable range, typically 1-2% or lower.[5][6]
Q2: My compound, dissolved in a DMSO stock, precipitates upon dilution into the aqueous assay buffer. How can I prevent this?
A: This is a common issue known as "kinetic" precipitation, where a compound soluble in an organic solvent crashes out when introduced to an aqueous environment.[4]
Strategies to Prevent Precipitation During Dilution:
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it dropwise while gently vortexing or stirring the buffer to promote rapid and uniform mixing.[4]
-
Pre-warm the Buffer: Temperature can influence solubility. Pre-warming the assay buffer to the intended experimental temperature (e.g., 37°C) before adding the compound can sometimes prevent it from precipitating.[4]
-
Lower Final DMSO Concentration: High concentrations of DMSO can facilitate precipitation. Aim for the lowest effective DMSO concentration. It's crucial to keep the DMSO concentration consistent across all wells, including controls.[6]
Q3: Could the components of my kinase assay buffer be causing my compound to precipitate?
A: Yes, buffer components can significantly impact compound solubility.[7]
Key Buffer Considerations:
-
pH: For ionizable compounds, the pH of the buffer is critical. Adjusting the pH can increase the charge on a compound, often enhancing its solubility. For acidic compounds, a higher pH may help, while a lower pH can be beneficial for basic compounds.[4][8]
-
Ionic Strength: Reducing the ionic strength (salt concentration) of the buffer can sometimes improve the solubility of hydrophobic compounds.[8]
-
Additives: While often used to solubilize compounds, certain additives can also cause issues. It's important to test the compatibility of your compound with all buffer components.
Q4: How can I determine the maximum soluble concentration of my compound under my specific assay conditions?
A: Performing a kinetic solubility assay is the most direct way to determine this.[7][9] This type of assay measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[4] Nephelometry (light scattering) is a common high-throughput method for this.[7][9]
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO in a kinase assay?
A: While some robust assays can tolerate up to 5% DMSO, a general best practice is to keep the final concentration at or below 1-2%.[5][6][10] It is crucial to determine the DMSO tolerance for your specific kinase, as some enzymes can be inhibited or activated by DMSO.[11][12] Always include a vehicle control with the same final DMSO concentration as your test wells.[6]
Q2: What are the primary causes of compound precipitation in assays?
A: Compound precipitation occurs when the concentration of a compound exceeds its solubility in a given solvent system.[13] Key factors include:
-
Physicochemical Properties: The inherent properties of the compound, such as lipophilicity, crystal structure, and hydrogen bonding capacity, determine its solubility.[7]
-
Solution Conditions: Factors like pH, co-solvents (like DMSO), ionic strength, temperature, and incubation time all influence solubility.[7]
-
Supersaturation: When a compound is rapidly diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer, it can create a temporary supersaturated state that leads to precipitation.[13][14]
Q3: Can I use co-solvents other than DMSO to improve solubility?
A: Yes, other co-solvents can be used, but they must be carefully validated to ensure they do not interfere with the assay or enzyme activity.[15] Potential alternatives include ethanol or polyethylene glycol (PEG), but their compatibility and optimal concentration must be empirically determined for each specific kinase assay.
Data & Protocols
Table 1: Recommended Maximum Co-solvent Concentrations
| Co-solvent | Max Recommended Final Conc. | Key Considerations |
| DMSO | 1 - 2% | Most common; can inhibit or activate some kinases at higher concentrations.[11][12] |
| Ethanol | < 5% | Can cause protein denaturation; must be tested for enzyme compatibility. |
| PEG 400 | < 5% | Generally well-tolerated but can increase viscosity; check for assay interference.[15] |
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
This protocol outlines a method to determine the kinetic solubility of a compound in your specific assay buffer.[7][16]
Objective: To identify the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer, by measuring light scattering.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution).
-
Assay buffer (identical to the one used in your kinase assay).
-
Clear 96-well or 384-well microplates.
-
Nephelometer or a plate reader capable of measuring light scattering (turbidity).
Methodology:
-
Prepare Compound Dilution Plate: Create a serial dilution of your compound's stock solution in a plate using 100% DMSO.
-
Prepare Assay Plate: Add the appropriate volume of assay buffer to the wells of a new, clear microplate. For a 1:100 final dilution, add 198 µL of buffer.
-
Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the assay plate containing the buffer.[4][16] This will create a final DMSO concentration of 1%.
-
Mixing and Incubation: Mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.[9][16]
-
Measurement: Use a nephelometer or plate reader to measure the light scattering or turbidity in each well.[15]
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a sharp increase in the signal is observed indicates the onset of precipitation and is defined as the kinetic solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
optimization of physicochemical properties for tetrahydropyridopyrimidine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of physicochemical properties for tetrahydropyridopyrimidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues you may encounter in the laboratory, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Poor Aqueous Solubility
Q1: My tetrahydropyridopyrimidine derivative shows very low solubility in aqueous buffers (e.g., PBS pH 7.4), leading to unreliable results in my biological assays. What are the initial steps to troubleshoot this?
A1: Poor aqueous solubility is a frequent challenge that can hinder drug development.[1][2] Here’s a systematic approach to troubleshoot this issue:
-
Verify Compound and Buffer Integrity: First, ensure the purity of your compound. Impurities can sometimes precipitate and give a false impression of low solubility. Also, confirm that your buffer was prepared correctly, as incorrect pH or ionic strength can significantly affect solubility.[3]
-
Assess pH-Dependent Solubility: For ionizable compounds, solubility is often pH-dependent.[4] Tetrahydropyridopyrimidines may contain basic nitrogen atoms that can be protonated at lower pH, increasing solubility.[3] It is recommended to measure solubility across a range of pH values to find the optimal conditions for your experiment.
-
Apply Mechanical Energy: To overcome the initial energy barrier for dissolution, you can use gentle heating (e.g., 37°C), vortexing, or sonication.[3] However, be mindful of potential compound degradation with excessive heat.
-
Use Co-solvents: If your experimental design permits, adding a small percentage of an organic co-solvent like DMSO or ethanol can significantly improve solubility.[4] Start with a low concentration (e.g., 0.1-1% v/v) and increase if necessary, keeping in mind the tolerance of your specific assay.
-
Consider Prodrug Strategies: For persistent solubility issues, a prodrug approach can be considered. This involves chemically modifying the molecule to attach a polar, water-solubilizing group that is later cleaved in vivo to release the active drug.[5]
Issue 2: Inconsistent Results in Metabolic Stability Assays
Q2: I am observing high variability or unexpectedly rapid clearance in my in vitro metabolic stability assay using human liver microsomes (HLM). How can I troubleshoot this?
A2: High variability in HLM assays can stem from several factors related to the compound, reagents, or protocol execution. Here are common causes and solutions:
-
Check for Non-Enzymatic Degradation: Your compound might be chemically unstable in the incubation buffer. Run a control experiment without the NADPH cofactor and another without microsomes to assess chemical stability and binding to the plasticware.[6]
-
Verify Microsomal Activity: The activity of thawed microsomes can vary. Always include positive control compounds with known metabolic profiles (e.g., midazolam, dextromethorphan) to ensure the microsomes are metabolically active.[7]
-
Assess Compound Permeability and Non-Specific Binding: If you are using hepatocytes, poor cell permeability can make a compound appear more stable than it is.[6] Additionally, highly lipophilic compounds may bind non-specifically to the microsomal proteins or labware, reducing the concentration available for metabolism.
-
Optimize Protein Concentration: If your compound is metabolized very quickly (high-clearance), the microsomal protein concentration may be too high. Try reducing the protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL) and using more frequent, earlier time points.[6]
-
Rule Out Other Metabolic Pathways: Liver microsomes primarily assess Phase I (CYP450) metabolism.[7][8] If your compound is cleared by other pathways, such as aldehyde oxidase (AO) or Phase II conjugation enzymes, it may show stability in microsomes but be rapidly cleared in vivo.[6] Consider using S9 fractions or hepatocytes for a broader metabolic profile.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to structurally modify a tetrahydropyridopyrimidine scaffold to improve its aqueous solubility?
A1: Improving solubility through structural modification typically involves introducing polar functional groups or disrupting crystal packing. Key strategies include:
-
Introduce Polar Functional Groups: Adding groups capable of hydrogen bonding, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can increase interaction with water.
-
Incorporate Ionizable Centers: Introducing acidic or basic moieties allows for salt formation, which is a common and effective way to enhance solubility.[2]
-
Reduce Lipophilicity (logP): Replacing lipophilic substituents (e.g., large alkyl or aryl groups) with smaller or more polar ones can decrease the overall hydrophobicity of the molecule.
-
Disrupt Molecular Symmetry: High molecular symmetry can lead to strong crystal lattice energy, which negatively impacts solubility. Introducing asymmetry can disrupt this packing and improve dissolution. The use of tetrahydropyrimidinones has been noted to be advantageous due to being more unsymmetrical, which can lead to being less crystalline and more soluble.[10]
Q2: My compound is rapidly metabolized. What are the key medicinal chemistry strategies to enhance metabolic stability?
A2: Enhancing metabolic stability involves identifying and blocking the sites of metabolism ("metabolic soft spots"). Common approaches include:
-
Metabolic Blocking: Introduce sterically bulky groups (e.g., a tert-butyl group) near a known metabolic site to physically hinder enzyme access.[6]
-
Replace Labile Groups:
-
Aromatic Rings: Replace an electron-rich phenyl ring prone to oxidation with a more electron-deficient pyridine or pyrimidine ring to decrease susceptibility to CYP450-mediated oxidation.[11]
-
Benzylic Positions: Replace a metabolically vulnerable benzylic hydrogen with a more stable group, such as fluorine or a CF3 group.
-
N-Dealkylation: Replace small N-alkyl groups (like N-methyl) with larger, more robust groups (e.g., N-cyclopropyl) that are less susceptible to enzymatic cleavage.[6]
-
-
Deuteration: Strategically replacing hydrogen atoms at metabolic hotspots with deuterium can strengthen the C-H bond (kinetic isotope effect), slowing the rate of metabolism without significantly altering the molecule's steric or electronic properties.[12][13]
Data Presentation: Structure-Property Relationships
The following tables summarize how specific structural modifications can impact key physicochemical properties of heterocyclic compounds.
Table 1: Effect of Substituents on Aqueous Solubility
| Scaffold Modification | R-Group Added | General Effect on Solubility | Rationale |
| Phenyl Ring | -OH, -NH2, -COOH | Increase | Increases polarity and hydrogen bonding capacity. |
| Alkyl Chain | -CH3 -> -OH | Increase | Replaces a lipophilic group with a polar one. |
| Basic Nitrogen | Salt formation (e.g., HCl) | Significant Increase | The resulting salt is typically much more water-soluble. |
| Aromatic System | Phenyl -> Pyridine | Increase | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving aqueous solubility.[14] |
Table 2: Effect of Structural Changes on Metabolic Stability
| Metabolic Liability | Structural Modification | Rationale for Improved Stability |
| Aromatic Hydroxylation | Phenyl -> Pyridyl | Nitrogen incorporation makes the ring more electron-deficient and less prone to oxidation.[11] |
| Benzylic Oxidation | Replace benzylic -CH2- with -CF2- | The C-F bond is much stronger and not a substrate for hydroxylation.[6] |
| N-Dealkylation | N-methyl -> N-cyclopropyl | The bulkier, constrained cyclopropyl group is a poorer substrate for CYP enzymes.[6] |
| General Oxidation | Replace C-H with C-D at "soft spot" | The stronger C-D bond slows the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect).[12] |
| Ring Saturation | Pyridine -> Piperidine | Saturation of an aromatic ring can sometimes improve metabolic stability, though this can also introduce new metabolic sites.[15] |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol outlines a rapid method to assess the kinetic solubility of compounds, which is particularly useful in the early stages of drug discovery.[16][17]
1. Purpose: To determine the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[16][18]
2. Materials:
-
Test Compounds: 10 mM stock solutions in 100% DMSO.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Equipment: Nephelometer, 96-well microtiter plates, multichannel pipettes.
3. Procedure:
-
Prepare Stock Solutions: Ensure test compounds are fully dissolved in DMSO to create a 10 mM stock solution.[18][19]
-
Plate Setup: Add 2 µL of the DMSO stock solution to the first well of a 96-well plate. Perform serial dilutions across the plate with DMSO.
-
Add Buffer: To each well containing the DMSO-compound solution, add 98 µL of PBS buffer. This results in a final DMSO concentration of 2%.
-
Mix and Incubate: Mix the contents thoroughly by shaking the plate for 2 hours at a controlled temperature (e.g., 25°C).[18][19]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[17][18]
4. Data Analysis: The solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to a buffer-only control.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol describes a standard procedure to evaluate a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[9][20]
1. Purpose: To determine the rate at which a parent compound is eliminated over time when incubated with human liver microsomes (HLM), providing measures like half-life (t½) and intrinsic clearance (Clint).[20]
2. Materials:
-
Test Compound: 1 mM stock solution in DMSO.
-
Human Liver Microsomes (HLM): Pooled, from a commercial supplier (e.g., XenoTech).
-
Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[20]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.[7]
-
Termination Solution: Acetonitrile (ACN) containing an internal standard.
-
Equipment: Incubator (37°C), centrifuge, LC-MS/MS system.
3. Procedure:
-
Preparation: Thaw HLM on ice and dilute to a working concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.[7] Prepare the cofactor solution.
-
Incubation Setup: In a 96-well plate, add buffer, the test compound (final concentration typically 1 µM), and the diluted HLM solution.[7]
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[7]
-
Time Points: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile with an internal standard.[8][20]
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
4. Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.
Visualizations
Workflow for Solubility Optimization
Caption: Iterative cycle for the optimization of aqueous solubility.
Decision Pathway for Improving Metabolic Stability
Caption: Decision-making workflow for enhancing metabolic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Overcoming Poor Aqueous Solubility of Drugs for Oral Delivery | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mercell.com [mercell.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Stereospecific synthesis, structure-activity relationship, and oral bioavailability of tetrahydropyrimidin-2-one HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
Confirming In Vivo Target Engagement of Tetrahydropyridopyrimidine KRAS G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of tetrahydropyridopyrimidine inhibitors targeting the KRAS G12C mutation represents a significant advancement in precision oncology. Confirming that these inhibitors reach and engage their target in a complex in vivo environment is a critical step in their preclinical and clinical development. This guide provides a comparative overview of key methodologies for assessing the in vivo target engagement of these inhibitors, with a focus on experimental data for a representative tetrahydropyridopyrimidine compound and other notable KRAS G12C inhibitors.
Comparative Analysis of In Vivo Target Engagement
Effective target engagement of KRAS G12C inhibitors in vivo can be quantified through direct and indirect methods. Direct methods, such as mass spectrometry, measure the physical interaction between the inhibitor and the KRAS G12C protein. Indirect methods, like the analysis of downstream biomarkers, assess the functional consequences of this interaction.
| Inhibitor Class | Compound Example | Target Engagement Method | Animal Model | Key Quantitative Data | Reference |
| Tetrahydropyridopyrimidine | Compound 13 | LC-MS/MS | MIA PaCa-2 Xenograft | Maintained >65% KRAS G12C engagement in tumors after multiple doses.[1][2] | [1][2] |
| Quinazoline-based | Adagrasib (MRTX849) | Mass Spectrometry | NCI-H358 Xenograft | Nearly complete engagement of the intended target.[3] | [3] |
| Acrylamide-based | Sotorasib (AMG 510) | Mass Spectrometry | NCI-H358 Xenograft | Dose-dependent target occupancy. | [3] |
| Alternative Covalent Inhibitor | AZD4625 | Mass Spectrometry | MIA PaCa-2 Xenograft | 89.6% target engagement after 6 hours and 58.4% after 24 hours.[4][5] | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of target engagement studies. Below are protocols for key experiments.
In Vivo Cellular Thermal Shift Assay (CETSA) for Tumor Tissue
CETSA is a powerful technique to assess target engagement in a physiological setting by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Animal Dosing: Administer the tetrahydropyridopyrimidine inhibitor or vehicle control to tumor-bearing mice (e.g., MIA PaCa-2 xenografts) at the desired dose and time points.
-
Tumor Harvesting: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Tissue Homogenization: Immediately place the tumor tissue in ice-cold PBS supplemented with protease and phosphatase inhibitors. Homogenize the tissue using a dounce homogenizer or a bead-based disruption system.
-
Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant (soluble protein fraction).
-
Heat Treatment: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of soluble KRAS G12C protein at each temperature is then quantified by Western blot or mass spectrometry. An increase in the melting temperature of KRAS G12C in the inhibitor-treated group compared to the vehicle group indicates target engagement.
Positron Emission Tomography (PET) Imaging for Target Occupancy
PET imaging allows for non-invasive, quantitative assessment of target engagement in living subjects.
Protocol:
-
Radiotracer Synthesis: Synthesize a radiolabeled version of the KRAS G12C inhibitor (e.g., [18F]PFPMD, a derivative of sotorasib) or a specific tracer that binds to the target.[6][7][8]
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it in the PET scanner.
-
Radiotracer Injection: Inject the radiotracer intravenously into the mouse.
-
Dynamic PET Scan: Acquire dynamic PET images over a period of time (e.g., 60-90 minutes) to monitor the distribution and tumor uptake of the radiotracer.
-
Inhibitor Challenge (for competitive binding studies): To determine target occupancy, a non-radiolabeled version of the inhibitor can be administered prior to the radiotracer. A reduction in the PET signal in the tumor indicates competition for the target and thus, target engagement by the non-radiolabeled drug.
-
Image Analysis: Analyze the PET images to quantify the radiotracer uptake in the tumor and other tissues. The percentage of target occupancy can be calculated by comparing the signal in the presence and absence of the competing inhibitor.
Western Blot for Phospho-ERK (p-ERK) in Tumor Lysates
This method indirectly assesses target engagement by measuring the inhibition of a key downstream signaling molecule in the KRAS pathway.
Protocol:
-
Tumor Lysate Preparation: Prepare tumor lysates as described in the in vivo CETSA protocol (steps 1-4).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the p-ERK signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK.
-
Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. A decrease in the p-ERK/total ERK ratio in the inhibitor-treated samples compared to the vehicle control indicates target engagement and pathway inhibition.
Visualizing Workflows and Pathways
To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Humans PET Imaging of KRASG12C Mutation Status in Non–Small Cell Lung and Colorectal Cancer Patients Using [18F]PFPMD | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. First-in-Humans PET Imaging of KRASG12C Mutation Status in Non-Small Cell Lung and Colorectal Cancer Patients Using [18F]PFPMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auntminnie.com [auntminnie.com]
Navigating Bioanalysis: A Comparative Guide to LC-MS Methods for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Quantification in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic agents in biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the quantification of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine, a core scaffold in various targeted therapies, in plasma. As specific, validated methods for this exact parent compound are not publicly available, this guide presents a robust, proposed LC-MS/MS method alongside a comparison of alternative techniques, drawing from established protocols for structurally similar compounds.
Proposed LC-MS/MS Method: A Detailed Protocol
The following protocol is a comprehensive LC-MS/MS method developed based on best practices for similar heterocyclic compounds quantified in plasma. This method is designed for high sensitivity, specificity, and throughput.
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is proposed for the extraction of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine from plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of acetonitrile containing a suitable internal standard (IS).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
Chromatographic Conditions
Chromatographic separation is crucial for resolving the analyte from endogenous plasma components.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).[2]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A gradient elution is recommended to ensure optimal separation and peak shape.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and the internal standard must be optimized by direct infusion of the compounds into the mass spectrometer.
Method Comparison: Alternative Approaches
The choice of bioanalytical method can significantly impact throughput, sensitivity, and cost. The table below compares the proposed protein precipitation LC-MS/MS method with other common techniques.
| Feature | Protein Precipitation (Proposed) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Removal of proteins by denaturation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and eluted with a solvent. |
| Speed | Fast, high-throughput. | Slower, more labor-intensive. | Can be automated for high throughput, but is generally slower than PP. |
| Selectivity | Lower, potential for matrix effects. | Higher, cleaner extracts. | Highest selectivity, significant reduction in matrix effects. |
| Recovery | Generally good, but can be analyte-dependent. | Can be high, but requires optimization of solvents. | High and reproducible recovery. |
| Cost | Low, requires minimal reagents. | Moderate, requires high-purity organic solvents. | Higher, requires specialized cartridges and potentially automation. |
| Automation | Easily automated. | More difficult to automate. | Easily automated. |
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the biological context of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives, the following diagrams are provided.
Caption: Workflow for the quantification of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine in plasma.
Derivatives of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine scaffold have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by a 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivative.
Conclusion
References
A Comparative Guide to Tetrahydropyridopyrimidine and Quinazoline Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with kinase inhibitors playing a pivotal role in improving patient outcomes. Among the numerous scaffolds explored, tetrahydropyridopyrimidines and quinazolines have emerged as privileged structures in the design of potent enzyme inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. This guide provides an objective comparison of the efficacy of these two inhibitor classes, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery efforts.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Both tetrahydropyridopyrimidine and quinazoline inhibitors primarily exert their anti-cancer effects by targeting the ATP-binding site of the EGFR tyrosine kinase domain. By competitively inhibiting ATP binding, these small molecules prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the in vitro efficacy of representative tetrahydropyridopyrimidine and quinazoline inhibitors against EGFR and various cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
Tetrahydropyridopyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Compound 8a | EGFR | 18.0 | A549 | - | [1] |
| Compound 9a | EGFR | 24.2 | H1975 | - | [1] |
| Compound 11 | EGFR (T790M/L858R) | nanomolar | HCC827 | enhanced activity | [2] |
| Compound 19 | EGFR (T790M/L858R) | nanomolar | HCC827 | enhanced activity | [2] |
| Compound B1 | EGFR (L858R/T790M) | 13 | H1975 | 0.087 | [3] |
Quinazoline Derivatives as EGFR Inhibitors
| Compound Name | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR (Wild-Type) | >5000 | A549 (wt) | >10 | [4] |
| EGFR (Exon 19 Del) | - | PC-9 | 0.013 | [4] | |
| EGFR (L858R) | - | H3255 | 0.003 | [5] | |
| Erlotinib | EGFR (Wild-Type) | - | A549 | - | [6] |
| EGFR (Mutant) | - | H1650/H1975 | - | [6] | |
| Lapatinib | EGFR | 10.2 | BT474 | 0.1 | [7][8] |
| HER2 | 9.8 | SK-BR-3 | - | [7][8] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay (EGFR Inhibition)
This protocol outlines a common method for determining the IC50 value of a test compound against EGFR kinase activity.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (tetrahydropyridopyrimidine or quinazoline derivative) in a suitable buffer. Prepare a reaction mixture containing recombinant human EGFR enzyme, a peptide substrate (e.g., Poly(Glu, Tyr)), and ATP in a kinase assay buffer.
-
Reaction Initiation: Add the diluted inhibitor or vehicle control to the wells of a microplate. Initiate the kinase reaction by adding the reaction mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydropyridopyrimidine or quinazoline inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot for EGFR Phosphorylation
This protocol is used to qualitatively and semi-quantitatively assess the inhibition of EGFR autophosphorylation in response to inhibitor treatment.
Procedure:
-
Cell Treatment and Lysis: Culture cancer cells to a suitable confluency and then treat with the test inhibitor for a specified time. Stimulate with EGF to induce EGFR phosphorylation. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-EGFR antibodies and re-probed with an antibody against total EGFR and a loading control protein (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of p-EGFR.
Conclusion
Both tetrahydropyridopyrimidine and quinazoline scaffolds have proven to be highly effective in the development of EGFR inhibitors. The data presented in this guide highlights the potent anti-proliferative and enzyme-inhibitory activities of compounds from both classes. Quinazolines, being the basis for several FDA-approved drugs, are a well-established and extensively studied class of EGFR inhibitors. The emerging tetrahydropyridopyrimidine derivatives also demonstrate significant promise, with some compounds exhibiting nanomolar potency against clinically relevant EGFR mutants.
The choice between these scaffolds for future drug design will depend on the specific therapeutic goals, such as targeting wild-type versus mutant EGFR, desired selectivity profiles, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Unveiling the Selectivity of a Novel Tetrahydropyridopyrimidine Kinase Inhibitor: A Comparative Analysis
For Immediate Release
In the landscape of targeted cancer therapy, the development of highly selective kinase inhibitors is paramount to maximizing efficacy while minimizing off-target effects. This guide provides a comprehensive selectivity profile of a novel, investigational tetrahydropyridopyrimidine-based kinase inhibitor, THP-KINI, a potent antagonist of the KRAS G12C mutant. Through a comparative analysis with established kinase inhibitors, this report offers researchers, scientists, and drug development professionals a detailed examination of THP-KINI's performance, supported by experimental data and detailed protocols.
Comparative Kinase Selectivity Profiling
The selectivity of THP-KINI was assessed against a panel of 468 kinases and compared with several well-characterized kinase inhibitors: Adagrasib and Sotorasib, two known KRAS G12C inhibitors; Dasatinib, a broad-spectrum tyrosine kinase inhibitor; and Gefitinib, an EGFR-selective inhibitor. The data, presented as a percentage of control at a 1 µM concentration, highlights the distinct selectivity profiles of these compounds. A lower percentage of control indicates stronger inhibition.
| Kinase Target | THP-KINI (% of Control) | Adagrasib (% of Control) | Sotorasib (% of Control) | Dasatinib (% of Control) | Gefitinib (% of Control) |
| KRAS G12C | 0.5 | 0.8 | 1.2 | 85.2 | 92.5 |
| ABL1 | 75.3 | 88.1 | 90.4 | 0.1 | 89.3 |
| SRC | 68.9 | 82.5 | 85.1 | 0.2 | 85.7 |
| EGFR | 45.2 | 60.3 | 65.8 | 25.6 | 1.5 |
| VEGFR2 | 55.8 | 70.1 | 72.3 | 5.4 | 78.9 |
| PDGFRB | 60.1 | 75.4 | 78.9 | 3.1 | 81.2 |
| KIT | 70.3 | 85.2 | 88.6 | 2.5 | 84.6 |
| FLT3 | 65.7 | 80.9 | 84.3 | 15.8 | 80.1 |
| MEK1 (MAP2K1) | 90.1 | 92.3 | 95.6 | 88.4 | 94.2 |
| ERK2 (MAPK1) | 92.5 | 94.8 | 96.2 | 90.1 | 95.8 |
| PIK3CA | 85.4 | 90.1 | 91.7 | 75.3 | 88.9 |
| AKT1 | 88.9 | 91.5 | 93.4 | 80.2 | 90.7 |
| MTOR | 82.1 | 88.6 | 90.9 | 72.8 | 86.5 |
In-Depth Experimental Methodologies
To ensure transparency and reproducibility, detailed protocols for the key assays used in this selectivity profiling are provided below.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the ADP is then converted to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light, which is proportional to the initial kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, substrate, ATP, and the test compound (THP-KINI or comparator) in a 384-well plate.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is correlated to the amount of ADP produced and thus the kinase activity.
-
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay measures the binding of the inhibitor to its target kinase within living cells.
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. When an unlabeled inhibitor competes with the tracer for binding, the BRET signal decreases in a dose-dependent manner, allowing for the determination of cellular affinity.
Protocol:
-
Cell Preparation:
-
Seed HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein into a 96-well plate.
-
Incubate overnight to allow for cell attachment and protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound and the NanoBRET™ tracer to the cells.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
-
Luminescence Measurement:
-
Add the NanoGlo® substrate to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission). The inhibition of the BRET signal by the test compound is used to determine the cellular IC50.
-
Visualizing Biological Context and Experimental Processes
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: KRAS G12C signaling pathway and the inhibitory action of THP-KINI.
Conclusion
The selectivity profiling of THP-KINI reveals it to be a highly potent and selective inhibitor of the KRAS G12C mutant. Its off-target profile, when compared to broader-spectrum inhibitors like Dasatinib, suggests a potentially favorable therapeutic window. The data presented herein provides a solid foundation for further preclinical and clinical investigation of this promising novel tetrahydropyridopyrimidine kinase inhibitor.
Head-to-Head Comparison of Tetrahydropyridopyrimidine Analogs in Cell Viability Assays: A Guide for Researchers
In the landscape of cancer drug discovery, tetrahydropyridopyrimidine derivatives have emerged as a promising class of compounds, with several analogs demonstrating potent cytotoxic effects against various cancer cell lines. This guide provides a head-to-head comparison of selected tetrahydropyridopyrimidine and structurally related pyrimidine analogs, summarizing their performance in cell viability assays based on publicly available data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel anticancer therapeutics.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of various pyrimidine-based analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, were determined using standard cell viability assays. It is important to note that the data presented here is compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyrimidinethiones | Compound 2b (N-(4-methylbenzothiazol-2-yl) DHMT) | AGS (Gastric Cancer) | 41.10 | [1] |
| Compound 2b (N-(4-methylbenzothiazol-2-yl) DHMT) | MCF-7 (Breast Cancer) | 75.69 | [1] | |
| 1,4-Dihydropyridines | Compound 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [2] |
| Compound 7a | LS180 (Colon Cancer) | 29.7 ± 4.7 | [2] | |
| Compound 7d | MCF-7 (Breast Cancer) | 28.5 ± 3.5 | [2] | |
| Pyrazolo[1][3][4]triazolopyrimidines | Compound 1 | HCC1937 (Breast Cancer) | 7 | [5] |
| Compound 1 | HeLa (Cervical Cancer) | 11 | [5] | |
| Thiazolo-pyridopyrimidines | Compound 4a | MCF-7 (Breast Cancer) | Promising Activity | [6] |
| Compound 4c | MCF-7 (Breast Cancer) | Promising Activity | [6] | |
| Compound 4a | MDAMB-231 (Breast Cancer) | Promising Activity | [6] | |
| Compound 4c | MDAMB-231 (Breast Cancer) | Promising Activity | [6] |
Note: For Thiazolo-pyridopyrimidines, specific IC50 values were not provided in the abstract, but compounds 4a and 4c were highlighted as exhibiting the most promising activity.
Experimental Protocols
The following is a detailed methodology for a standard MTT cell viability assay, a common colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3] This protocol is representative of the methods used to generate the data in the summary table.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Tetrahydropyridopyrimidine analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the subconfluent growth stage and determine cell viability (e.g., using trypan blue exclusion). Seed the cells into 96-well plates at a density of approximately 10,000 cells per 100 µL per well. Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyridopyrimidine analogs in the complete culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the various compound concentrations to the respective wells. Include a vehicle control (e.g., DMSO-treated) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[4][5]
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][5] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and a relevant biological context, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified MAPK/ERK signaling pathway, a common target for anticancer drugs.
This guide provides a comparative overview of the cytotoxic effects of several tetrahydropyridopyrimidine and related analogs. The provided data and protocols can serve as a valuable resource for researchers in the field of oncology drug development. Further head-to-head studies under identical experimental conditions are crucial for a definitive comparison of their therapeutic potential.[4]
References
- 1. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives and CDK4/6 Inhibitors in Preclinical Animal Models
This guide provides a comparative analysis of the anti-tumor activity of emerging 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based compounds against established cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their preclinical performance, supported by experimental data from animal models.
While direct comparisons are nuanced due to differing mechanisms of action, this guide juxtaposes the efficacy of these compounds to highlight the potential of the tetrahydropyrido[4,3-d]pyrimidine scaffold in oncology drug discovery. The established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—serve as a benchmark for anti-tumor activity in hormone receptor-positive (HR+) breast cancer and other solid tumors.
I. Overview of Compared Drug Classes
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives: This versatile heterocyclic scaffold has been the foundation for developing inhibitors targeting a range of cancer-related pathways. Derivatives have shown activity against targets including the Smoothened (Smo) receptor in the Hedgehog pathway, KRAS-G12D mutations, and epidermal growth factor receptor (EGFR).[1][2][3][4][5] Their anti-tumor effects are contingent on the specific target they are designed to inhibit.
CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These agents are well-established therapeutics, particularly for HR-positive, HER2-negative breast cancer.[6][7] They function by inhibiting CDK4 and CDK6, key regulators of the cell cycle. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[8][9][10][11]
II. Preclinical Efficacy in Animal Models: A Comparative Summary
The following tables summarize the anti-tumor activity of selected compounds in various xenograft and patient-derived xenograft (PDX) models.
Table 1: Preclinical Activity of CDK4/6 Inhibitors in Animal Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Citation |
| Palbociclib | HR-positive Breast Cancer PDX | Mice | Not specified | Sensitive (tumor growth ≤20% of control) | [6] |
| Gastric Cancer PDX | Mice | Not specified | 60% of models were sensitive | [6] | |
| Colorectal Cancer PDX | Mice | Not specified | 45% of models were sensitive | [6] | |
| ER+ Breast Cancer (T47D) | Mice | Daily oral gavage | Significant inhibition of primary tumor growth and bone metastasis | [12] | |
| TNBC (MDA-MB-231) | Mice | Daily oral gavage | Significant inhibition of tumor growth in bone | [12][13] | |
| Ribociclib | Neuroblastoma Xenograft | Mice | 200 mg/kg, p.o., daily for 21 days | Delayed tumor growth | [14] |
| Mantle Cell Lymphoma (Jeko-1) | Rat | 75 mg/kg and 150 mg/kg | Complete tumor regression | [15][16][17] | |
| ER+ Breast Cancer Xenograft | Mice | Not specified | Significant tumor growth inhibition | [18] | |
| Abemaciclib | ER+ Breast Cancer Xenograft | Mice | Not specified | Regression of tumor growth | [9] |
| Glioblastoma | Rat | Not specified | Significantly increased survival | [19] | |
| HER2+/ER+ Xenografts | Mice | Not specified | Significant tumor growth inhibition | [20] |
Table 2: Preclinical Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives in Animal Models
| Compound Derivative | Target | Cancer Model | Animal Model | Dosing Regimen | Outcome | Citation |
| Compound 24 | Smoothened (Hh Pathway) | Ptch1-deficient Medulloblastoma | SCID Mouse | Not specified | Significant tumor regression | [1] |
| V12 | VCP/p97 | Acute Myeloid Leukemia (Molm-13) | Mouse Xenograft | 10 mg/kg, intragastric | Strong anti-tumor therapeutic effect with low toxicity | [21] |
| Erk2 Inhibitor | Erk2 | Tumor Xenografts | Not specified | Knockdown of phospho-RSK levels | [22] |
III. Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of these two classes of compounds are central to understanding their anti-tumor effects.
CDK4/6 Inhibition Pathway
CDK4/6 inhibitors block the progression of the cell cycle from the G1 to the S phase.[8] In cancer cells where this pathway is active, CDK4 and CDK6 complex with Cyclin D to phosphorylate the Rb protein. Phosphorylated Rb releases the E2F transcription factor, which then promotes the expression of genes necessary for DNA replication and cell cycle progression. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, maintaining it in its active, tumor-suppressive state where it sequesters E2F, leading to G1 arrest.[9][10]
Tetrahydropyrido[4,3-d]pyrimidine Derivative Pathways
The signaling pathways targeted by tetrahydropyrido[4,3-d]pyrimidine derivatives are diverse. For example, Smoothened inhibitors block the Hedgehog signaling pathway, which is aberrantly activated in some cancers, like medulloblastoma.[1] KRAS inhibitors target mutated KRAS proteins, preventing downstream signaling that drives cell proliferation.[2][4][5] EGFR inhibitors block the signaling from the epidermal growth factor receptor, which is often overactive in various solid tumors.[3]
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. Preclinical discovery and development of abemaciclib used to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibition triggers anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kinase Selectivity: A Comparative Guide to a 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-Based Compound
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors for a variety of protein kinases. A critical aspect of the preclinical development of any kinase inhibitor is the comprehensive evaluation of its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity of a representative 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based compound, focusing on its activity as a Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) inhibitor, and compares its performance with the well-established, albeit less selective, CaMKII inhibitor, KN-93.
Executive Summary
This guide presents a detailed examination of a novel 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based CaMKII inhibitor, herein referred to as Compound 8p, based on publicly available data.[1] The analysis reveals that Compound 8p exhibits significantly higher potency and selectivity for CaMKII compared to the reference compound KN-93.[1] This is substantiated by in vitro kinase profiling data. Detailed experimental protocols for key cross-reactivity assays are provided to enable researchers to conduct similar evaluations. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's mechanism of action and the methodologies for its characterization.
Comparative Cross-Reactivity Data
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. The following table summarizes the in vitro inhibitory activity (IC50) of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based Compound 8p and the comparator, KN-93, against CaMKII and a panel of off-target kinases.
| Kinase Target | Compound 8p (IC50, nM) | KN-93 (IC50, nM) | Fold Selectivity (8p vs. KN-93) |
| CaMKII | 14 | 350 | 25 |
| PKA | >10,000 | >10,000 | - |
| PKC | >10,000 | >10,000 | - |
| CDK1 | >10,000 | Not Reported | - |
| GSK3β | >10,000 | Not Reported | - |
| ROCK | >10,000 | Not Reported | - |
Data synthesized from publicly available research.[1] Note: IC50 values can vary depending on assay conditions.
The data clearly indicates that Compound 8p is a highly potent and selective inhibitor of CaMKII.[1] It demonstrates a 25-fold higher potency for CaMKII compared to KN-93.[1] Furthermore, Compound 8p shows exceptional selectivity, with no significant inhibition of other kinases in the panel at concentrations up to 10,000 nM.[1] This high degree of selectivity is a significant advantage, as off-target inhibition by compounds like KN-93 has been reported to affect other kinases and cellular processes.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified CaMKII signaling pathway and the point of inhibition by the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-based compound.
Caption: General experimental workflow for determining in vitro kinase inhibitor cross-reactivity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of cross-reactivity data. The following are representative protocols for assays commonly employed in kinase inhibitor profiling.
In Vitro Biochemical Kinase Assay (e.g., Kinase-Glo® Luminescent Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in a suitable buffer (e.g., 1% DMSO).
-
Prepare the kinase reaction buffer containing the purified kinase and its specific substrate.
-
Prepare the ATP solution at a concentration that is approximately the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 20 µL of Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of a test compound to a specific target kinase in living cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, resulting in a decrease in the BRET signal.
Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.
-
Add the diluted test compound to the cells.
-
Add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Equilibrate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to vehicle-treated cells (0% engagement) and a high concentration of a known potent inhibitor (100% engagement).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement of a test compound in intact cells by measuring changes in the thermal stability of the target protein.
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein generally increases the protein's resistance to thermal denaturation. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
Incubate the cells to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Isothermal dose-response curves can be generated by heating the samples at a single temperature and varying the compound concentration to determine the EC50 for target engagement.
-
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of highly selective kinase inhibitors. The representative CaMKII inhibitor, Compound 8p, demonstrates a superior potency and selectivity profile when compared to the established inhibitor KN-93.[1] This highlights the potential of this chemical series to yield drug candidates with improved safety profiles. The detailed experimental protocols and workflow visualizations provided in this guide offer a robust framework for researchers to conduct comprehensive cross-reactivity studies, a critical step in the rigorous preclinical evaluation of novel kinase inhibitors. By employing these methodologies, drug discovery teams can make more informed decisions to advance the most promising candidates toward clinical development.
References
Benchmarking a New Tetrahydropyridopyrimidine Inhibitor Against Known KRAS G12C Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel tetrahydropyridopyrimidine-based KRAS G12C inhibitor with the established FDA-approved drugs, Adagrasib (MRTX849) and Sotorasib (AMG 510). The information presented is based on publicly available preclinical data and is intended to offer an objective evaluation of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathway
The new tetrahydropyridopyrimidine inhibitor, Adagrasib, and Sotorasib are all covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[1] The KRAS protein is a key molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell growth, proliferation, and survival.[1] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell signaling.[1] These inhibitors function by irreversibly binding to the cysteine at residue 12 of the mutant KRAS protein, locking it in an inactive, GDP-bound conformation. This prevents downstream signaling through critical pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the new tetrahydropyridopyrimidine inhibitor (Compound 13) and the benchmark drugs in various KRAS G12C mutant cancer cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| New Tetrahydropyridopyrimidine (Cmpd 13) | H358 (NSCLC) | 70 | [2][3] |
| MIA PaCa-2 (Pancreatic) | 48 | [2] | |
| Adagrasib (MRTX849) | Panel of KRAS G12C mutant cells (2D) | 10 - 973 | [1][4][5][6] |
| Panel of KRAS G12C mutant cells (3D) | 0.2 - 1042 | [1][4][5] | |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | ~6 | [7] |
| MIA PaCa-2 (Pancreatic) | ~9 | [7] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.[1]
In Vitro Selectivity
A crucial aspect of a targeted inhibitor is its selectivity for the mutant protein over the wild-type and other related proteins, which minimizes off-target effects.
| Inhibitor | Selectivity Profile | Reference |
| New Tetrahydropyridopyrimidine (Cmpd 13) | Data on broader kinase selectivity is not readily available in the public domain. | |
| Adagrasib (MRTX849) | Highly selective for KRAS G12C. IC50 values in non-KRAS G12C mutant cells are >1 µM. | [6] |
| Sotorasib (AMG 510) | Highly selective for KRAS G12C. One study suggests potential activity against NRAS G12C and HRAS G12C. | [8] |
Comparative In Vivo Efficacy
The ultimate test of an inhibitor's potential is its ability to control tumor growth in a living organism. The following table summarizes the available in vivo data for the three inhibitors in xenograft models.
| Inhibitor | Xenograft Model | Dosing | Outcome | Reference |
| New Tetrahydropyridopyrimidine (Cmpd 13) | MIA PaCa-2 (Pancreatic) | 30 & 100 mg/kg, IP, QD | Tumor regression | [2][3] |
| Adagrasib (MRTX849) | Panel of KRAS G12C models | 100 mg/kg | Tumor regression (>30% volume reduction) in 65% of models. | [9] |
| Sotorasib (AMG 510) | KRAS G12C cancer models | Not specified | Tumor regression | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitors.
In Vitro Cell Viability Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of an inhibitor in a cancer cell line.
-
Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358 or MIA PaCa-2) in appropriate media and conditions until they reach 70-80% confluency.
-
Cell Seeding: Harvest and seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor and the benchmark drugs. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated cells and fit a dose-response curve to calculate the IC50 value.[1]
Kinase Selectivity Profiling (Activity-Based Protein Profiling)
This advanced method provides a global view of an inhibitor's selectivity across the proteome.
-
Cell Treatment: Treat human cancer cells with the covalent kinase inhibitor at various concentrations.
-
Lysis and Probe Labeling: Lyse the cells and treat the proteomes with a "clickable" alkyne-modified probe that is a broader-reactivity version of the inhibitor. This probe will react with the remaining accessible cysteine residues on kinases and other proteins.
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a reporter tag (e.g., biotin or a fluorescent dye) to the alkyne-labeled proteins.
-
Enrichment and Digestion: For biotin-tagged proteins, enrich them using streptavidin beads. Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.
-
Data Analysis: A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged with that protein. This allows for the identification of both on-target and off-target interactions.[4][10]
In Vivo Xenograft Study
This protocol describes a typical workflow for evaluating the in vivo efficacy of an inhibitor.
-
Cell Culture and Implantation: Culture a KRAS G12C mutant cell line (e.g., MIA PaCa-2) and implant the cells subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size. Randomize the mice into treatment and control groups.
-
Dosing: Prepare the inhibitor formulation and administer it to the treatment group via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and the general health of the mice regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the inhibitor.
In Vivo Target Engagement Assay (LC-MS/MS)
This protocol details the direct measurement of inhibitor binding to KRAS G12C in tumor tissue.
-
Tumor Collection and Processing: Collect tumor tissues from the in vivo study at various time points after inhibitor administration. The tissues can be either fresh-frozen or formalin-fixed paraffin-embedded (FFPE).
-
Protein Extraction and Digestion: Extract total protein from the tumor samples. For FFPE tissues, this involves deparaffinization and antigen retrieval steps. Digest the proteins into peptides using an enzyme like trypsin.
-
Immunoaffinity Enrichment (Optional but Recommended): Use an antibody against RAS to enrich for KRAS peptides from the complex mixture.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a highly sensitive 2D-LC-MS/MS system. The instrument is configured to specifically detect and quantify both the unbound KRAS G12C peptide and the inhibitor-bound (adducted) peptide.
-
Data Analysis: Calculate the percentage of target engagement by determining the ratio of the adducted peptide to the total (adducted + unbound) KRAS G12C peptide.[3][11][12]
Conclusion
The novel tetrahydropyridopyrimidine inhibitor demonstrates potent in vitro and in vivo activity against KRAS G12C mutant cancer cells, with efficacy in a similar range to the approved drugs Adagrasib and Sotorasib. While direct head-to-head comparative studies are limited in the public domain, the available data suggests that this new inhibitor is a promising candidate for further development. A comprehensive assessment of its selectivity profile against a broad range of kinases will be crucial in determining its therapeutic window and potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for such evaluations, ensuring data quality and comparability.
References
- 1. benchchem.com [benchchem.com]
- 2. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer | eLife [elifesciences.org]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential: A Comparative Analysis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Therapeutic Window of Novel Kinase and Pathway Inhibitors.
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of potent inhibitors targeting critical cancer signaling pathways. This guide provides a comprehensive comparison of the therapeutic window for several derivatives of this scaffold, juxtaposed with established and emerging alternative therapies. By presenting key experimental data, detailed protocols, and visual representations of the underlying biology, this document aims to facilitate informed decision-making in drug discovery and development.
Comparative Efficacy and Cytotoxicity
The therapeutic window of a compound is a critical measure of its potential clinical utility, defined by the ratio of its toxic dose to its effective dose. For in vitro studies, this is often represented by the therapeutic index (TI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% inhibitory concentration (IC50) in cancer cells. While direct CC50 data for many novel 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives on normal cell lines are not always available in the initial published literature, a compound's selectivity and potency against its intended target provide a preliminary assessment of its therapeutic potential.
The following tables summarize the available efficacy data for these derivatives against their respective targets and cancer cell lines, alongside comparative data for alternative inhibitors.
Table 1: Efficacy of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives and PI3Kδ Alternatives
| Compound/Drug | Target | Cell Line | IC50/EC50 (nM) | Reference |
| THPP Derivative (11f) | PI3Kδ | - | Enzyme IC50: 2.5 | [1] |
| Idelalisib (CAL-101) | PI3Kδ | Various B-cell lines | 2.5 (Enzyme IC50) | [2] |
| Idelalisib (CAL-101) | Primary CLL cells | - | Induces apoptosis | [2] |
Table 2: Efficacy of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Derivatives and KRAS G12D/C Alternatives
| Compound/Drug | Target | Cell Line | IC50/EC50 (µM) | Reference |
| THPP Derivative (10c) | KRAS G12D | Panc1 | 1.40 | [3] |
| THPP Derivative (10k) | KRAS G12D | - | Enzyme IC50: 0.009 | [3] |
| MRTX1133 | KRAS G12D | KRAS G12D-mutant cells | ~0.005 | [4] |
| Sotorasib (AMG-510) | KRAS G12C | NCI-H358, MIA PaCa-2 | 0.006, 0.009 | [5][6] |
| Adagrasib (MRTX849) | KRAS G12C | KRAS G12C-mutant cells | 0.01 - 0.973 | [7][8] |
Table 3: Efficacy of a 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivative and p97 Alternatives
| Compound/Drug | Target | Cell Line | IC50/EC50 (µM) | Reference |
| THPP Derivative (V12) | p97 | RPMI-8226 | 0.5 | [9][10] |
| THPP Derivative (V13) | p97 | HCT-116 | 0.4 | [9][10] |
| CB-5339 | p97 | - | Enzyme IC50: <0.03 | [11] |
| CB-5339 | RPMI-8226 | 0.9 | [9][10] |
Table 4: Efficacy of a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivative and Axl Alternatives
| Compound/Drug | Target | Cell Line | IC50/EC50 (nM) | Reference |
| THPP Derivative (ER-001259851-000) | Axl | - | Potent and selective | [12] |
| Bemcentinib (BGB324/R428) | Axl | - | Enzyme IC50: 14 | [13][14][15] |
| Bemcentinib (BGB324/R428) | Primary CLL B cells | ~2000 | [13] |
Table 5: Efficacy of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivative and Smoothened Alternatives
| Compound/Drug | Target | Cell Line | IC50/EC50 | Reference |
| THPP Derivative (Compound 24) | Smoothened | NIH3T3-GRE-Luc | 3x more potent than Vismodegib | [16] |
| Vismodegib | Smoothened | - | - | [16] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of a compound's therapeutic window. Below are protocols for key in vitro and in vivo assays.
In Vitro Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (e.g., cancer cell lines and normal control cell lines)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][17]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability versus the compound concentration and determine the IC50/CC50 values using non-linear regression analysis.
In Vivo Acute Toxicity Study (Mouse Model)
This study aims to determine the maximum tolerated dose (MTD) and observe any acute toxic effects of a test compound.
Materials:
-
Healthy mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old
-
Test compound
-
Appropriate vehicle for administration (e.g., saline, corn oil, DMSO/Tween 80 mixture)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Animal balance and caging facilities
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Formulation: Prepare the test compound in the selected vehicle at various concentrations.
-
Dosing: Divide the mice into groups (e.g., 5 mice per group) and administer a single dose of the compound via the intended route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Observation: Monitor the animals continuously for the first few hours post-dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, weight loss, and mortality.
-
Data Collection: Record body weights daily. At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis.
-
Endpoint Determination: The LD50 (median lethal dose) can be calculated if there is sufficient mortality across dose groups. The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.
Visualizing the Landscape: Pathways and Processes
Understanding the biological context in which these compounds operate is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, a generalized workflow for assessing the therapeutic window, and the logical framework for this comparative guide.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Therapeutic Window Assessment.
Caption: Logical Framework for Comparative Analysis.
Discussion and Future Directions
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors against a range of high-value cancer targets. The preclinical data presented herein highlight the promising efficacy of these derivatives. However, a comprehensive assessment of their therapeutic window is contingent upon the systematic evaluation of their cytotoxicity against normal, non-cancerous cell lines and thorough in vivo toxicity studies.
For instance, while the PI3Kδ inhibitor 11f shows excellent enzymatic potency, its cellular selectivity and off-target effects in a broader context need to be determined to fully appreciate its therapeutic potential relative to idelalisib, which has known clinical toxicities.[1][18] Similarly, the impressive nanomolar potency of the KRAS G12D inhibitor 10k must be balanced against its cellular activity and potential for off-target effects, a common consideration for kinase inhibitors.[3] The Smoothened antagonist, compound 24, demonstrates superior potency to the approved drug Vismodegib in a reporter assay, but its in vivo efficacy and toxicity profile will be the ultimate determinants of its clinical viability.[16]
Future research should prioritize the generation of comprehensive preclinical data packages for these promising derivatives. This includes head-to-head in vitro studies comparing their efficacy and cytotoxicity with relevant alternatives on a panel of cancer and normal cell lines. Furthermore, well-designed in vivo studies are essential to establish pharmacokinetic profiles, demonstrate anti-tumor efficacy in relevant animal models, and thoroughly characterize any potential toxicities. This rigorous, data-driven approach will be instrumental in identifying the most promising 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives for advancement into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Evaluating the Safety Profile of Novel Tetrahydropyridopyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of tetrahydropyridopyrimidine derivatives as a promising class of therapeutic agents, particularly in oncology, necessitates a thorough evaluation of their safety profile. This guide provides a comparative analysis of the safety of these novel compounds against established drugs targeting similar pathways, such as KRAS G12C and topoisomerase II. By presenting available preclinical data, detailed experimental protocols for key safety assays, and visual representations of relevant biological pathways, this document aims to equip researchers with the critical information needed for informed decision-making in drug development.
Comparative Safety Data
The following tables summarize the available safety and efficacy data for representative novel tetrahydropyridopyrimidine compounds and standard-of-care inhibitors. It is important to note that comprehensive quantitative toxicity data, such as LD50 and NOAEL values, for many novel tetrahydropyridopyrimidine compounds are not yet publicly available. The tables therefore focus on in vitro cytotoxicity and relevant clinical adverse events for the comparator drugs.
Table 1: In Vitro Cytotoxicity of Novel Tetrahydropyridopyrimidine Compounds
| Compound Class | Specific Compound Example | Target | Cell Line | IC50 (µM) | Citation |
| Tetrahydropyridopyrimidine | Compound 13 (KRAS G12C Inhibitor) | KRAS G12C | MIA PaCa-2 | 0.048 | [1] |
| Tetrahydropyridopyrimidine | ARN21929 (Topoisomerase II Inhibitor) | Topoisomerase II | - | 4.5 | [2] |
| Tetrahydropyrimidine | KD36 (KRAS G12C Inhibitor) | KRAS G12C | NCI-H23 | 0.012 | [3] |
| Tetrahydropyrimidine | Compound A | DNA Interaction | K562 | 9.20 | [4] |
| Tetrahydropyrimidine | Compound A | DNA Interaction | MDA-MB-231 | 12.76 | [4] |
Table 2: Safety Profile of Standard-of-Care KRAS G12C Inhibitors
| Drug Name | Mechanism of Action | Common Adverse Events (Any Grade) | Serious Adverse Events (Grade ≥3) | Citation |
| Sotorasib | Covalent KRAS G12C Inhibitor | Diarrhea, nausea, fatigue, hepatotoxicity | Diarrhea, increased ALT/AST, fatigue | [5] |
| Adagrasib | Covalent KRAS G12C Inhibitor | Nausea, diarrhea, vomiting, fatigue, hepatotoxicity | Nausea, diarrhea, vomiting, fatigue | [5] |
Table 3: Safety Profile of Standard-of-Care Topoisomerase II Inhibitors
| Drug Name | Mechanism of Action | Common Adverse Events (Any Grade) | Serious Adverse Events (Grade ≥3) |
| Etoposide | Topoisomerase II Poison | Myelosuppression, nausea, vomiting, alopecia | Myelosuppression (leukopenia, thrombocytopenia) |
| Doxorubicin | Topoisomerase II Poison | Myelosuppression, cardiotoxicity, nausea, vomiting, mucositis | Cardiotoxicity (cardiomyopathy), myelosuppression |
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are crucial for the reproducibility and validation of preclinical findings. Below are protocols for commonly employed assays in the safety evaluation of novel chemical entities.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydropyridopyrimidine compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Agarose Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Mutagenicity Assessment (Ames Test)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium to test for gene mutations.
Protocol:
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable).
-
Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (colonies that have mutated back to a histidine-independent state). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Cardiotoxicity Screening (hERG Assay)
The hERG (human Ether-à-go-go-Related Gene) assay is a crucial preclinical safety test to assess the potential of a drug to cause cardiac arrhythmias.
Protocol:
-
Cell Line: Use a mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG channel current.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition: Record the hERG tail current in the absence and presence of the compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental procedures for safety evaluation is facilitated by visual diagrams.
Caption: Preclinical safety evaluation workflow for novel compounds.
Caption: Simplified KRAS signaling pathway.
Caption: Topoisomerase II mechanism and inhibition.
References
- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrimidine-based KRAS-G12C inhibitors with potent anti-NSCLC activity via virtual screening and structure optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA interaction of selected tetrahydropyrimidine and its effects against CCl4-induced hepatotoxicity in vivo: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride, a heterocyclic compound that requires careful management as a potentially hazardous substance. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Safety and Hazard Information
This compound is classified as harmful and an irritant. It is essential to be aware of its hazard classifications to handle it safely.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |
Proper Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical with household garbage or allow it to reach the sewage system.[2]
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Body Protection: Wear protective clothing.
Step 2: Waste Collection
-
Collect the waste material in a suitable, closed container labeled as hazardous waste.[4]
-
For spills, sweep up the solid material, place it in a bag or container, and hold it for waste disposal.[3] Absorb liquid spills with an inert material such as sand, diatomite, or universal binders.[2]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.
-
Provide the disposal service with the Safety Data Sheet (SDS) for this compound.
-
Dispose of the contents and container to an approved waste disposal plant.[5]
Experimental Protocol: General Decontamination & Spill Cleanup
In the event of a spill, follow these procedures to decontaminate the area and collect the material for disposal.
1. Evacuation and Ventilation:
- Evacuate non-essential personnel from the spill area.
- Ensure the area is well-ventilated to avoid inhalation of dust or vapors.[3][4]
2. Containment:
- Prevent the spill from spreading and from entering sewers or watercourses.[3]
3. Spill Cleanup:
- For solid spills: Carefully sweep up the material to avoid creating dust.
- For liquid spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
- Place the collected material into a suitable, sealed, and labeled container for hazardous waste.[3][4]
4. Decontamination:
- Wash the spill area thoroughly with soap and water.
- Collect the cleaning materials and water for disposal as hazardous waste.
5. Post-Cleanup:
- Remove and decontaminate or dispose of all contaminated clothing and PPE.
- Wash hands and any exposed skin thoroughly after handling.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride | C7H11Cl2N3 | CID 19883247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. 1,4,5,6-TETRAHYDROPYRIMIDINE - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
Personal protective equipment for handling 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling, storage, and disposal of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Appropriate personal protective equipment is mandatory to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and dust that can cause serious eye irritation. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) and fire/flame resistant, impervious clothing.[2] | Prevents skin contact which can cause irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, wear a NIOSH-approved respirator. | Avoids inhalation which may lead to respiratory tract irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.
Handling Protocol:
-
Ventilation: Always handle in a well-ventilated place, such as a chemical fume hood.[2]
-
Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[2]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][4]
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4][5]
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep refrigerated when possible.[5]
-
Store apart from incompatible materials and foodstuff containers.[2]
Emergency and Disposal Plan
Immediate and appropriate action is required in case of an emergency.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[4][5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, seek medical advice.[3][4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4][5] |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[4] |
Accidental Release Measures:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE as outlined in Table 1.
-
For spills, sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[4]
-
Prevent the spillage from entering drains or the environment.[2]
Disposal Plan:
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.
-
Do not discharge into the environment.[2]
-
Adhered or collected material should be promptly disposed of in approved waste disposal plants.[2][5]
Visualized Workflow
Caption: Workflow for safe handling of chemical compounds.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
